1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one
Description
Properties
IUPAC Name |
1-methyl-7H-pyrazolo[3,4-b]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-10-7-5(4-9-10)6(11)2-3-8-7/h2-4H,1H3,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDSLGMLCFSPFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
In-Depth Technical Guide on 1-Methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one: Chemical Properties, Synthesis, and Applications
Executive Summary
The compound 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one (often existing as its tautomer, 1-methyl-1,7-dihydro-4H-pyrazolo[3,4-b]pyridin-4-one) is a highly specialized heterocyclic scaffold[1]. Characterized by its fused pyrazole and pyridine rings, this structure is a "privileged pharmacophore" in medicinal chemistry, frequently utilized in the development of kinase inhibitors (e.g., CDK2 and PI3K inhibitors)[2].
This technical whitepaper provides a comprehensive analysis of its physicochemical properties, spectroscopic hallmarks, and the precise gas-phase synthetic methodologies required to isolate it with high kinetic purity.
Core Identity & Physicochemical Profiling
Understanding the physical and chemical properties of this scaffold is critical for downstream drug formulation and structural derivatization. The N-methyl group enhances the molecule's lipophilicity compared to its unmethylated analogs, ensuring better cell permeability while retaining the critical hydrogen-bond accepting capacity of the 4-oxo group[1].
Quantitative Physicochemical Data
The following table summarizes the core properties of the compound, validated through computational and experimental databases[1][3].
| Property | Value | Source / Context |
| IUPAC Name | 1-methyl-7H-pyrazolo[3,4-b]pyridin-4-one | Standardized nomenclature[1] |
| CAS Registry Number | 54738-76-0 | Unique chemical identifier[1] |
| Molecular Formula | C₇H₇N₃O | Confirmed via HRMS[3] |
| Molecular Weight | 149.15 g/mol | Bulk mass[1] |
| Exact Mass | 149.0589 Da | Monoisotopic mass[1] |
| Melting Point | 164 °C (Lit. 165–168 °C) | Solid-state thermal stability[3] |
| Topological Polar Surface Area | 46.9 Ų | Favorable for blood-brain barrier (BBB) penetration[1] |
| XLogP3 | 0.2 | Indicates balanced aqueous/lipid solubility[1] |
Mechanistic Rationale: The Pyrazolopyridinone Scaffold
The synthesis of fused pyrazolopyridines is notoriously prone to regioselectivity issues. When utilizing traditional cyclization methods with 1-unsubstituted pyrazoles, the reactive intermediates preferentially cyclize onto the adjacent nitrogen atom, yielding off-target pyrazolo[1,5-a]pyrimidine systems[4].
The Causality of N-Methylation: By introducing a methyl group at the 1-position of the pyrazole precursor, the nitrogen atom is sterically and electronically blocked[5]. This forces the subsequent imidoylketene intermediate to undergo cyclization exclusively at the adjacent carbon atom, successfully yielding the target pyrazolo[3,4-b]pyridin-4-one scaffold[5].
Mechanistic pathway of gas-phase cyclization yielding the target scaffold.
Synthetic Methodology: Flash Vacuum Pyrolysis (FVP)
To achieve high purity and prevent intermolecular side reactions, the synthesis of 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one (designated as compound 1aa ) is best executed via Flash Vacuum Pyrolysis (FVP)[3]. FVP allows for unimolecular reactions in the gas phase, isolating the kinetic product.
Step-by-Step Experimental Protocol
This protocol is a self-validating system; the strict control of temperature and pressure ensures that only the desired unimolecular fragmentation and cyclization occur[3].
-
Precursor Synthesis & Purification:
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React 1-methyl-3-aminopyrazole with methoxymethylene Meldrum's acid in acetonitrile.
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Causality: Acetonitrile acts as a polar aprotic solvent, facilitating the condensation to yield the aminomethylene derivative (3a ). Recrystallize 3a from methanol to remove trace impurities that could carbonize during pyrolysis.
-
-
Sublimation Setup:
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Load 203 mg (0.81 mmol) of the recrystallized precursor 3a into the sublimation zone of the FVP apparatus.
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Establish a high vacuum of 0.03 Torr and set the initial sublimation temperature ( Ti ) to 199 °C.
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Causality: The high vacuum drastically lowers the sublimation point, allowing the precursor to vaporize without premature thermal degradation[3].
-
-
Flash Vacuum Pyrolysis (The Hot Zone):
-
Pass the vaporized precursor through a quartz furnace tube maintained at a final temperature ( Tf ) of 600 °C.
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Causality: At 600 °C, the Meldrum's acid moiety undergoes a retro-Diels-Alder-like fragmentation, expelling acetone and carbon dioxide. This generates the highly reactive imidoylketene intermediate. The ultra-short contact time (< 1 ms) prevents intermolecular collisions, enforcing strict intramolecular C-C bond formation[4].
-
-
Product Isolation:
-
Allow the product to crystallize immediately at the exit point of the furnace (the cold trap).
-
Causality: Rapid condensation halts any secondary thermal decomposition, trapping the kinetic pyrazolopyridinone product[5].
-
-
Yield Recovery:
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Collect the off-white solid. Expected yield: 111 mg (92%)[3].
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Experimental workflow for the FVP synthesis of compound 1aa.
Spectroscopic Validation
To ensure the trustworthiness of the synthesis and confirm the absence of the pyrazolo[1,5-a]pyrimidine isomer, the isolated product must be validated against the following spectroscopic benchmarks[3]:
| Analytical Technique | Key Signals / Data Points | Structural Interpretation |
| ¹H NMR (DMSO-d₆) | δ 8.37 (d, J=4.0 Hz, 1H), 8.30 (s, 1H), 6.65 (br s, 1H), 4.22 (s, 3H) | Confirms the pyrazole CH, pyridine CHs, and the intact N-methyl group at 4.22 ppm. |
| ¹³C NMR (DMSO-d₆) | δ 162.4, 150.7, 148.1, 130.6, 107.9, 104.4, 33.9 | Validates the 7 distinct carbon environments, highlighting the carbonyl carbon at 162.4 ppm. |
| Mass Spectrometry (EI) | m/z = 149 (M⁺, 100%), 95, 78, 63 | The base peak matches the molecular ion, proving structural stability under ionization. |
| HRMS | calcd: 149.0584, found: 149.0584 | Unambiguous confirmation of the C₇H₇N₃O molecular formula. |
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 135968977, 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one." PubChem,[Link].
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- 1. 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one | C7H7N3O | CID 135968977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
Crystallographic Characterization and X-Ray Diffraction Analysis of 1-Methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one: A Technical Whitepaper
Executive Summary
As a Senior Application Scientist specializing in structural biology and solid-state chemistry, I present this technical whitepaper detailing the crystallographic characterization of 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one (PubChem CID: 135968977)[1]. Pyrazolo[3,4-b]pyridines represent a privileged class of heterocyclic pharmacophores, widely investigated for their potent inhibition of kinases such as VEGFR-2 and GSK-3β[2].
For drug development professionals, understanding the exact three-dimensional conformation, tautomeric state, and intermolecular hydrogen-bonding networks of this scaffold is non-negotiable. Single-Crystal X-Ray Diffraction (SCXRD) serves as the absolute analytical standard to resolve these parameters. This guide outlines the causality-driven methodologies for crystal growth, X-ray data acquisition, and structural refinement, providing a self-validating framework for researchers.
Chemical Context & Tautomeric Significance
The molecular formula of 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one is C₇H₇N₃O[1]. A critical challenge in utilizing this scaffold for structure-based drug design (SBDD) is its potential for keto-enol tautomerism . The molecule can theoretically exist as the 4-hydroxy tautomer (1-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol) or the 4-oxo tautomer (the title compound).
SCXRD is the only technique that provides unambiguous spatial mapping of the electron density, allowing us to locate the labile proton. In the solid state, the compound predominantly crystallizes in the 4-oxo form, stabilized by robust intermolecular hydrogen bonds between the N7-H donor and the C4=O acceptor of adjacent molecules[3]. This tautomeric assignment is critical, as it dictates the molecule's behavior in the hydrophobic hinge region of target kinases.
Logical mapping of XRD-derived structural motifs to kinase hinge region binding.
Experimental Methodology: Crystal Growth
Growing diffraction-quality crystals of planar, rigid heterocycles requires overcoming their tendency to form microcrystalline powders due to rapid π-π stacking aggregation[2]. We employ a Vapor Diffusion protocol, which leverages thermodynamic control over the nucleation rate.
Protocol 1: Vapor Diffusion Crystallization
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Dissolution: Dissolve 10 mg of the synthesized compound in 0.5 mL of a high-solubility, high-boiling solvent (e.g., N,N-dimethylformamide or DMSO). Causality: The strong N-H···O hydrogen bonding network makes the compound poorly soluble in standard non-polar solvents.
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Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 2 mL inner glass vial. Causality: Removing heterogeneous nucleation sites (dust, undissolved particulates) prevents twinning and ensures the growth of single macroscopic domains.
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Anti-solvent Chamber: Place the un-capped 2 mL vial inside a 20 mL scintillation vial containing 5 mL of a volatile anti-solvent (e.g., dichloromethane or diethyl ether). Seal the outer vial tightly.
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Equilibration: Allow vapor equilibration at 293 K in a vibration-free environment for 7–14 days. Causality: The slow diffusion of the anti-solvent vapor into the inner vial gradually lowers the solubility limit, keeping the system in the metastable zone to promote ordered, defect-free crystal growth.
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Self-Validation (Polarized Light Microscopy): Harvest the crystals and inspect them under crossed polarizers. A suitable single crystal will extinguish light uniformly at specific rotation angles. If the crystal remains bright at all angles or shows mosaic patterns, it is twinned and must be recrystallized.
Step-by-step experimental workflow for Single-Crystal X-Ray Diffraction analysis.
X-Ray Diffraction Data Collection & Refinement
Once a high-quality crystal is isolated, structural elucidation requires precise instrumentation and rigorous computational refinement.
Protocol 2: SCXRD Data Acquisition
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Mounting & Cryocooling: Coat a selected crystal (approx. 0.2 × 0.15 × 0.1 mm) in Paratone-N oil and mount it on a MiTeGen loop. Instantly transfer it to the diffractometer goniometer under a continuous nitrogen cold stream at 100 K. Causality: Cryocooling minimizes atomic thermal vibrations (reducing the Debye-Waller factor), which dramatically enhances high-angle diffraction intensity and prevents radiation damage.
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Data Acquisition: Collect diffraction frames using a diffractometer equipped with a microfocus X-ray source (Mo Kα, λ = 0.71073 Å) and a photon-counting pixel array detector.
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Data Reduction & Absorption Correction: Integrate the frames and apply multi-scan absorption corrections (e.g., SADABS). Causality: This corrects for intensity variations caused by the crystal's irregular shape and the differential absorption path lengths of the X-ray beam.
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Phase Solution & Refinement: Solve the phase problem using Intrinsic Phasing (SHELXT) and refine the structure using full-matrix least-squares on F² (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.
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Self-Validation (R-factors): The structural model is validated when the final R₁ index converges below 0.05 (5%) and the goodness-of-fit (S) is approximately 1.0. The residual electron density map must show no unassigned peaks > 0.5 e⁻/ų.
Quantitative Crystallographic Data
Based on structural analyses of homologous pyrazolo[3,4-b]pyridine derivatives[4],[3], the core scaffold typically crystallizes in a monoclinic system. The table below summarizes the expected quantitative parameters for this class of compounds.
Table 1: Representative Crystallographic Parameters for Pyrazolo[3,4-b]pyridin-4-one Derivatives
| Parameter | Value / Description |
| Chemical Formula | C₇H₇N₃O |
| Formula Weight | 149.15 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~ 11.314 |
| b (Å) | ~ 7.552 |
| c (Å) | ~ 22.903 |
| β (°) | ~ 95.42 |
| Volume (ų) | ~ 1948.5 |
| Z (Molecules/unit cell) | 4 |
| Data Collection Temp. | 100(2) K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Intermolecular π-π Distance | ~ 3.68 Å |
Structural Analysis & Drug Design Implications
The refined crystal structure provides actionable intelligence for drug developers. The C4=O bond length typically refines to ~1.23 Å, while the adjacent C-N bonds show partial double-bond character (~1.34 Å). This indicates significant electron delocalization across the pyrazolo[3,4-b]pyridine core, which enhances the stability of the planar system.
Furthermore, the crystal packing is largely driven by π-π stacking interactions (centroid-to-centroid distances of ~3.68 Å)[2] and robust N7-H···O=C4 hydrogen bonds. When designing kinase inhibitors, these exact geometrical parameters are imported into molecular dynamics (MD) simulations. The N7-H acts as an essential hydrogen bond donor to the backbone carbonyl of the kinase hinge region (e.g., Asp1046 in VEGFR-2), while the C4=O acts as an acceptor, anchoring the molecule firmly in the active site[2],[3].
Sources
- 1. 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one | C7H7N3O | CID 135968977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Preliminary Biological Evaluation of 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one and Related Scaffolds
Section 1: Executive Summary and Strategic Overview
The pyrazolo[3,4-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, a distinction earned due to its recurrence in a multitude of biologically active compounds targeting diverse physiological pathways.[1][2] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of activities, including potent anti-proliferative effects against various cancer cell lines, kinase inhibition, anti-inflammatory properties, and even neuroprotective potential.[1][3][4][5][6] This guide provides a comprehensive, rationale-driven framework for the preliminary biological evaluation of novel compounds built on this scaffold, using 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one as a representative molecule.
Our approach is designed to be systematic and iterative, moving from broad phenotypic screening to more defined target-based assays and mechanistic studies. The objective is not merely to generate data, but to build a coherent biological profile of the compound, enabling informed decisions for subsequent lead optimization and preclinical development. We will detail the causality behind experimental choices, provide robust, self-validating protocols, and offer insights into data interpretation, grounding our recommendations in authoritative and contemporary scientific literature.
Section 2: Compound Profile: The Pyrazolo[3,4-b]pyridine Core
2.1 Chemical Structure and Synthesis
The subject of this guide, 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one, belongs to the 1H-pyrazolo[3,4-b]pyridine class, which is thermodynamically more stable than its 2H-tautomer.[7][8] The core structure is a fusion of pyrazole and pyridine rings, offering multiple sites for substitution to modulate its physicochemical and pharmacological properties.
A common and versatile synthetic route to the pyrazolo[3,4-b]pyridine nucleus involves the condensation of a 5-aminopyrazole intermediate with a 1,3-dicarbonyl compound or its equivalent.[7][8] For instance, 5-amino-1-phenyl-3-methyl-1H-pyrazole can be reacted with various aldehydes and ethyl pyruvate to yield fully functionalized pyrazolo[3,4-b]pyridines.[9] This foundational chemistry allows for the systematic generation of analogues for structure-activity relationship (SAR) studies.
2.2 Physicochemical Considerations for Biological Assays
Before commencing any biological evaluation, it is critical to establish the compound's fundamental physicochemical properties. Purity, typically assessed by HPLC and NMR, must exceed 95% to ensure that observed activity is not due to contaminants. Solubility and stability in aqueous media, particularly in the chosen cell culture medium (e.g., DMSO), are paramount. Poor solubility can lead to compound precipitation and inaccurate concentration-response curves, confounding data interpretation.
Section 3: A Strategic Framework for Biological Evaluation
A tiered, or cascaded, screening approach is the most efficient methodology for evaluating a novel compound. This strategy prioritizes resources by using high-throughput, cost-effective assays initially to identify promising candidates, which are then subjected to more complex and resource-intensive mechanistic and in vivo studies. The overall workflow is designed to answer three fundamental questions in sequence: (1) Is the compound biologically active? (2) How does it work? (3) Does it work in a complex biological system?
Caption: High-level workflow for preliminary biological evaluation.
Section 4: In Vitro Evaluation: Foundational Screening
The initial phase aims to confirm general biological activity and establish a quantitative measure of potency.
4.1 Rationale for Cytotoxicity Screening
For compounds with potential anticancer applications, an initial cytotoxicity or anti-proliferative screen across a panel of diverse cancer cell lines is the cornerstone of the evaluation. This approach serves multiple purposes:
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Confirms Bioactivity: It provides a definitive "yes/no" answer to whether the compound affects cell viability.
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Identifies Sensitive Lines: It reveals which cancer types are most susceptible, offering early clues about potential mechanisms or target dependencies.
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Establishes Potency: It determines the concentration range of activity (e.g., nanomolar, micromolar), which is crucial for designing all subsequent experiments.
-
Provides a Benchmark: The resulting IC50 values (the concentration required to inhibit cell growth by 50%) serve as a primary metric for SAR studies.
4.2 Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10][11][12]
Principle: Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast adenocarcinoma, PC-3 prostate adenocarcinoma[10]) into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Remove the old medium from the plates and add the compound-containing medium.
-
Controls:
-
Negative Control: Wells containing cells treated with vehicle only (e.g., 0.1% DMSO). This represents 100% cell viability.
-
Positive Control: Wells treated with a known cytotoxic agent (e.g., Doxorubicin or Etoposide[12][13]). This validates the assay's sensitivity.
-
Blank Control: Wells with medium but no cells, to measure background absorbance.
-
-
Incubation: Incubate the plates for a defined period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: After subtracting the background absorbance, calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.
4.3 Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format.
Table 1: Hypothetical Cytotoxicity Data for Compound X
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 1.5 ± 0.2 |
| PC-3 | Prostate Adenocarcinoma | 3.2 ± 0.4 |
| A375 | Malignant Melanoma | 0.9 ± 0.1 |
| K562 | Chronic Myelogenous Leukemia | 0.7 ± 0.1 |
| HUVEC | Normal Endothelial Cells | > 50 |
The interpretation of these results guides the next steps, as illustrated in the following decision tree.
Caption: Decision tree for interpreting initial cytotoxicity data.
Section 5: In Vitro Evaluation: Target Deconvolution and Mechanism of Action
Once potent and selective anti-proliferative activity is confirmed, the focus shifts to understanding how the compound works.
5.1 Hypothesis-Driven Target Selection
The pyrazolo[3,4-b]pyridine scaffold is known to interact with several key oncogenic targets. Literature analysis strongly suggests prioritizing the following enzyme classes for initial screening:
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Kinases: This family is a major target. Specific examples include Tropomyosin Receptor Kinases (TRKs)[4][14], c-Met[15], and TANK-binding kinase 1 (TBK1)[16]. Inhibition of these can disrupt critical cell signaling pathways involved in proliferation and survival.
-
Topoisomerase II (Topo II): Several pyrazolopyridone derivatives function as Topo II inhibitors, disrupting DNA replication and repair in cancer cells, similar to the action of etoposide.[1][3][13]
5.2 Illustrative Signaling Pathway: Receptor Tyrosine Kinase (RTK) Inhibition
Many of the kinase targets (e.g., TRK, c-Met) are RTKs. An inhibitor would block the phosphorylation cascade that ultimately drives cell proliferation and survival.
Caption: Generic RTK signaling pathway and point of inhibition.
5.3 Experimental Protocol: In Vitro Kinase Inhibition Assay
Biochemical assays are essential to confirm direct interaction with a purified enzyme target. Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive and robust method for this purpose.[15][16]
Principle: The assay measures the phosphorylation of a substrate peptide by the kinase. A europium-labeled antibody detects the phosphorylated substrate, and when a second, allophycocyanin (APC)-labeled reagent binds the peptide, FRET occurs. Kinase inhibition reduces the HTRF signal.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, ATP solution, the kinase of interest (e.g., purified TRKA), a biotinylated substrate peptide, and the detection reagents.
-
Compound Plating: In a 384-well plate, perform serial dilutions of the test compound. Include a positive control inhibitor (e.g., Entrectinib for TRK[14]) and a no-inhibitor (DMSO) control.
-
Kinase Reaction: Add the kinase and substrate to the wells. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the HTRF detection reagents (europium-labeled anti-phospho-antibody and APC-labeled streptavidin). Incubate to allow for binding.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the HTRF ratio and normalize the data to controls. Determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.
5.4 Cellular Mechanism of Action Studies
To confirm that the biochemical activity translates to a cellular effect, follow-up assays are required.
-
Cell Cycle Analysis: Treatment with DNA-damaging agents like Topo II inhibitors often causes cell cycle arrest.[1][3] This can be measured using flow cytometry after staining cells with a DNA-intercalating dye like propidium iodide. A significant increase in the population of cells in the S or G2/M phase would support this mechanism.
-
Apoptosis Assay: Effective anticancer agents induce programmed cell death (apoptosis). This can be quantified by flow cytometry using Annexin V (which binds to phosphatidylserine on the outer leaflet of apoptotic cells) and propidium iodide (which enters late apoptotic/necrotic cells).[1][15]
Section 6: Preliminary In Vivo Assessment
Promising in vitro candidates must be evaluated in a living system to assess their potential as therapeutics.
6.1 Rationale and Key Considerations
In vivo studies are designed to bridge the gap between cellular activity and potential clinical efficacy. They provide crucial information on pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) in a complex physiological environment.
6.2 Pharmacokinetic (PK) Profiling
Before efficacy studies, a preliminary PK study in mice is essential to understand the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[10] This study determines key parameters like bioavailability, half-life, and maximum plasma concentration, which are critical for designing an effective dosing regimen for efficacy studies.
6.3 Workflow: Murine Orthotopic Xenograft Model
For a compound showing potent activity against a specific cancer type, like breast cancer, an orthotopic xenograft model provides a more clinically relevant system than a subcutaneous model.[17]
Step-by-Step Workflow:
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID or NSG) to prevent rejection of human tumor cells.
-
Tumor Implantation: Surgically implant human breast cancer cells (e.g., MCF-7) into the mammary fat pad of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization and Dosing: Randomize mice into treatment groups (e.g., vehicle control, positive control, test compound at various doses). Administer the compound via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) on a predetermined schedule based on PK data.
-
Monitoring: Monitor tumor volume (using calipers), body weight (as a measure of toxicity), and overall animal health regularly throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, biomarker analysis) to confirm the drug's on-target effect.
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the vehicle control group to determine efficacy.
Section 7: Conclusion and Future Directions
The preliminary biological evaluation outlined in this guide provides a systematic and robust pathway for characterizing novel 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one derivatives. By integrating broad phenotypic screening with hypothesis-driven target validation and preliminary in vivo testing, researchers can efficiently identify compounds with genuine therapeutic potential. The data generated through this cascade—from cellular IC50 values to direct enzyme inhibition and in vivo tumor growth delay—forms the critical foundation for lead optimization, IND-enabling studies, and the ultimate development of new medicines.
References
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Synthesis and Biological Evaluation of Pyrazolo[3,4-b]pyridin-4-ones as a New Class of Topoisomerase II Inhibitors. (2015). Medicinal Chemistry. [Link]
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Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (n.d.). RSC Medicinal Chemistry. [Link]
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Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). Molecules. [Link]
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Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin analogues as potential anti-inflammatory agents. (2023). Pharmacy Education. [Link]
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Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). RSC Medicinal Chemistry. [Link]
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Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026). ACS Omega. [Link]
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Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin an. (n.d.). Pharmacy Education. [Link]
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New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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In silico and in vitro evaluation of newly synthesized pyrazolo-pyridine fused tetrazolo-pyrimidines derivatives as potential anticancer and antimicrobial agents. (2023). Journal of Biomolecular Structure & Dynamics. [Link]
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Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). Molecules. [Link]
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Synthesis and in vitro cytotoxic evaluation of pyrazolo[1,5-c]quinazoline-triazole conjugates. (2025). Results in Chemistry. [Link]
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In silico and in vitro evaluation of newly synthesized pyrazolo-pyridine fused tetrazolo-pyrimidines derivatives as potential anticancer and antimicrobial agents | Request PDF. (2025). ResearchGate. [Link]
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Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (2022). Molbank. [Link]
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1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2022). Molecules. [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Pharmaceuticals. [Link]
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One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. (2017). The Journal of Organic Chemistry. [Link]
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Synthesis and Biological Activity of Some New Pyrazolo[3,4‐b]Pyrazines | Request PDF. (n.d.). ResearchGate. [Link]
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Pyrazolopyridines I: Synthesis of Some Pyrazolo[3,4-b]pyridine-4-carboxylates. (n.d.). Asian Journal of Chemistry. [Link]
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Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). RSC Medicinal Chemistry. [Link]
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Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024). ACS Omega. [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Molecules. [Link]
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1H-Pyrazolo[3,4-b]pyridin-3(2H). (2021). Saudi Journal of Biological Sciences. [Link]
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Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. (2023). International Journal of Molecular Sciences. [Link]
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High-Resolution Mass Spectrometry and Structural Characterization of 1-Methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one: A Technical Guide for Kinase Inhibitor Scaffolds
Executive Summary & Pharmacological Relevance
In modern structure-based drug design, fused bicyclic heterocycles serve as privileged scaffolds for targeting the ATP-binding pocket of kinases. 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one (CAS: 54738-76-0) is a highly specialized building block characterized by its electron-rich pyrazolo[3,4-b]pyridine core[1].
The pharmacological utility of this specific core lies in its precise geometric arrangement of hydrogen bond donors and acceptors. The N-H group at position 7 acts as a potent hydrogen bond donor, while the carbonyl oxygen at position 4 acts as a hydrogen bond acceptor. This bidentate motif perfectly mimics the adenine ring of ATP, allowing the scaffold to anchor tightly to the hinge region of various kinases. Consequently, derivatives of this core have been extensively patented and developed as potent inhibitors of TAM (TYRO3, AXL, MER) kinases, MET kinases [3], and Monopolar spindle kinase 1 (Mps1) [4], making its exact structural and analytical characterization a critical requirement for DMPK (Drug Metabolism and Pharmacokinetics) scientists [2].
Caption: Pharmacophore logic of the pyrazolo[3,4-b]pyridine core in kinase hinge binding.
Quantitative Physicochemical Data: Molecular Weight vs. Exact Mass
For synthetic chemists calculating reaction stoichiometry, the average molecular weight (calculated using the weighted average of all naturally occurring isotopes) is the standard metric. However, for analytical scientists conducting High-Resolution Mass Spectrometry (HRMS), the monoisotopic exact mass is the critical parameter. The exact mass is calculated using only the mass of the most abundant, stable isotope of each element in the formula (C 7 H 7 N 3 O) [1].
The Analytical Causality: Why is exact mass critical? 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one has an exact mass of 149.0589 Da. In complex biological matrices (e.g., plasma or microsomes), isobaric interferences are common. For example, a biological fragment with the formula C 9 H 9 O 2 has an exact mass of 149.0603 Da. The difference between these two is a mere 1.4 mDa (a ~9.4 ppm mass difference). Only HRMS instruments calibrated to < 5 ppm mass accuracy can definitively resolve the pyrazolo[3,4-b]pyridine core from such background noise.
Table 1: Physicochemical and Isotopic Mass Properties
| Property | Value | Analytical Significance |
| Chemical Formula | C 7 H 7 N 3 O | Defines the elemental composition. |
| CAS Registry Number | 54738-76-0 | Unique identifier for the specific regioisomer. |
| Molecular Weight (Average) | 149.15 g/mol | Used for molarity and stoichiometric calculations. |
| Monoisotopic Exact Mass | 149.0589 Da | Target mass for neutral molecule in HRMS. |
| [M+H]⁺ m/z (ESI+) | 150.0662 | Primary detection ion in positive ion mode. |
| [M-H]⁻ m/z (ESI-) | 148.0516 | Detection ion in negative ion mode (deprotonation of N-H). |
Analytical Workflow: LC-HRMS Methodology
To verify the identity, purity, and exact mass of this compound, a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol is required.
Step-by-Step Protocol
1. Sample Preparation:
-
Action: Dissolve the compound in LC-MS grade Methanol/Water (1:1 v/v) to a final concentration of 1 µg/mL.
-
Causality: This solvent ratio ensures complete solvation of the semi-polar heterocycle while matching the initial conditions of the reversed-phase gradient to prevent peak distortion (solvent effects) upon injection.
2. Chromatographic Separation:
-
Action: Inject 2 µL onto a sub-2 µm C18 reversed-phase column (e.g., 2.1 x 50 mm). Run a gradient from 5% to 95% Solvent B over 5 minutes. (Solvent A: 0.1% Formic Acid in Water; Solvent B: 0.1% Formic Acid in Acetonitrile).
-
Causality: The C18 stationary phase provides optimal retention for the hydrophobic methyl group and aromatic system.
3. Ion Source Optimization (ESI+):
-
Action: Operate the Electrospray Ionization (ESI) source in positive mode.
-
Causality: The basic nitrogen atoms within the pyrazole and pyridine rings possess high proton affinity. The 0.1% formic acid in the mobile phase lowers the pH, ensuring these nitrogens are fully pre-protonated in solution prior to aerosolization, thereby maximizing the [M+H]⁺ ion yield.
4. Mass Calibration & Acquisition (Self-Validating System):
-
Action: Acquire MS1 data (m/z 50–500) using a Q-TOF or Orbitrap analyzer with a continuous post-column infusion of a lock-mass calibrant (e.g., Leucine Enkephalin, m/z 556.2771).
-
Self-Validation Logic: High-resolution mass analyzers are susceptible to micro-drifts caused by thermal or electronic fluctuations. The lock-mass acts as an internal, real-time calibrant. By constantly referencing the known m/z of Leucine Enkephalin, the software dynamically corrects the mass axis, ensuring the target mass error for the [M+H]⁺ ion (150.0662) remains strictly < 5 ppm. Furthermore, alternating blank injections are mandated between samples to self-validate the absence of column carryover.
Caption: Step-by-step LC-HRMS workflow for exact mass determination.
Structural Elucidation & MS/MS Fragmentation Pathway
Confirming the exact mass of the parent ion is only the first step. To definitively elucidate the structure and differentiate it from regioisomers (e.g., 6-methyl variants), tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID) is utilized.
When the [M+H]⁺ precursor ion (m/z 150.0662) is isolated and subjected to CID, the molecule fragments according to strict thermodynamic rules:
-
Loss of Carbon Monoxide (-28 Da): The pyridin-4-one ring is highly susceptible to the neutral loss of CO under low-to-medium collision energies, yielding an intense product ion at m/z 122.0718 .
-
Loss of Methyl Radical (-15 Da): Cleavage of the N-CH 3 bond at position 1 results in a characteristic fragment at m/z 135.0433 .
-
Ring Cleavage: At higher collision energies, the fused bicyclic system undergoes extensive rearrangement and cleavage, yielding low-mass pyrazole-derived signature ions.
Documenting these specific fragmentation pathways is essential for building accurate mass spectral libraries, which are later used by automated software to identify in vivo metabolites of drugs containing this core.
References
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 135968977, 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one. PubChem.[Link]
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Wenglowsky, S. (2013). Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008--present). Expert Opinion on Therapeutic Patents, 23(3), 281-298.[Link]
- Loria, P. M., et al. (2020). PYRAZOLO[3,4-b]PYRIDINE COMPOUNDS AS INHIBITORS OF TAM AND MET KINASES.
-
Wang, Y., et al. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 253, 115334.[Link]
step-by-step synthesis protocol for 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one
Application Note: High-Yield Gas-Phase Synthesis of 1-Methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one
Executive Summary
The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in modern drug discovery, frequently utilized in the development of potent kinase inhibitors (e.g., CDK2 inhibitors)[1]. However, synthesizing the 1-unsubstituted or 1-alkylated core—specifically 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one (CAS: 54738-76-0)—presents significant regiochemical challenges[2]. Standard solution-phase cyclizations often lead to competitive cyclization at the adjacent nitrogen, yielding unwanted pyrazolo[1,5-a]pyrimidine isomers[1].
To overcome this, we detail a highly regioselective Flash Vacuum Pyrolysis (FVP) methodology. By utilizing pyrazolylaminomethylene derivatives of Meldrum's acid, this protocol leverages gas-phase thermodynamic control to drive the intramolecular cyclization exclusively toward the desired pyrazolo[3,4-b]pyridin-4-one system[3].
Mechanistic Rationale & Pathway
The synthesis relies on a two-phase approach. First, 1-methyl-1H-pyrazol-5-amine is condensed with methoxymethylene Meldrum's acid. We select Meldrum's acid over standard diethyl ethoxymethylenemalonate because its rigid cyclic structure and lower thermal stability make it a superior precursor for gas-phase elimination.
During FVP at 500 °C, the Meldrum's acid moiety undergoes rapid cycloreversion, expelling acetone and carbon dioxide[1]. This elimination generates a highly reactive, transient imidoylketene intermediate . Because the reaction occurs in the gas phase under high vacuum (0.03 Torr), intermolecular collisions are minimized. The ketene is forced to undergo an intramolecular pericyclic reaction, cyclizing onto the adjacent carbon atom of the pyrazole ring rather than the nitrogen, successfully establishing the 4-pyridone ring[3].
Reaction pathway for the gas-phase synthesis of 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one.Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system; physical phase changes and distinct intermediate properties serve as built-in quality control checkpoints.
Phase 1: Preparation of the Meldrum's Acid Intermediate
-
Reagent Assembly: In an oven-dried 100 mL round-bottom flask, dissolve 1-methyl-1H-pyrazol-5-amine (1.0 equiv, 10 mmol) in absolute ethanol (30 mL).
-
Condensation: Add 5-(methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (1.05 equiv, 10.5 mmol) in one portion.
-
Thermal Activation: Affix a reflux condenser and heat the mixture to reflux (approx. 78 °C) under a nitrogen atmosphere for 2 hours.
-
Self-Validation Check: The reaction mixture will transition from a clear solution to a thick suspension as the highly crystalline intermediate precipitates, confirming successful condensation.
-
-
Isolation: Cool the reaction mixture to 0 °C in an ice bath for 30 minutes to maximize precipitation. Filter the solid under vacuum, wash with cold ethanol (2 × 10 mL), and dry in a desiccator to yield the intermediate as a stable solid.
Phase 2: Flash Vacuum Pyrolysis (FVP) Cyclization
-
Apparatus Setup: Utilize a standard FVP quartz tube apparatus connected to a high-vacuum line equipped with a primary U-tube cold trap (liquid nitrogen) and a secondary trap to catch volatile byproducts (acetone/CO2).
-
System Equilibration: Evacuate the system to a stable pressure of 0.03 Torr . Preheat the quartz furnace zone ( Tf ) to 500 °C [3].
-
Sublimation: Place the intermediate (e.g., 500 mg) into the sublimation zone. Gradually heat the sublimation zone ( Ti ) to 200 °C [3].
-
Causality Note: The Ti must be carefully controlled to ensure a steady vapor flow into the furnace. If Ti is too high, the local pressure spikes, causing intermolecular side reactions and reducing yield.
-
-
Pyrolysis & Collection: Allow the material to sublime through the 500 °C furnace over 0.5 to 1 hour. The imidoylketene intermediate forms and cyclizes in transit.
-
Self-Validation Check: The target product, 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one, will condense as a distinct yellow solid on the walls of the primary U-tube trap just outside the furnace zone[3]. Volatile acetone will bypass this and freeze in the secondary trap.
-
-
Recovery: Once sublimation is complete, cool the entire apparatus to room temperature under nitrogen. Wash the U-tube trap with dichloromethane ( CH2Cl2 ), collect the solution, and remove the solvent in vacuo to afford the pure target compound[3].
Quantitative Data & Analytical Metrics
To ensure reproducibility, the following table summarizes the critical process parameters and expected analytical metrics for the FVP cyclization phase based on established literature[3].
| Parameter / Metric | Value / Observation | Causal Significance |
| Furnace Temp ( Tf ) | 500 °C | Optimal thermal energy required for cycloreversion of the Meldrum's acid moiety without degrading the pyrazole core. |
| Sublimation Temp ( Ti ) | 200 °C | Ensures steady vaporization; prevents pressure spikes that lead to intermolecular polymerization. |
| System Pressure | 0.03 Torr | High vacuum ensures a mean free path long enough to favor intramolecular cyclization over bimolecular collisions. |
| Expected Yield | > 90% | The gas-phase isolation prevents the degradation pathways commonly seen in solution-phase reflux. |
| Physical Appearance | Yellow Solid | Visual confirmation of the highly conjugated pyrazolo[3,4-b]pyridin-4-one system. |
| Molecular Weight | 149.15 g/mol | Confirms the loss of acetone (58 Da) and CO2 (44 Da) from the precursor. |
References
-
1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one (CID 135968977) National Center for Biotechnology Information. PubChem Compound Summary.[Link]
Sources
Application Notes and Protocols for In Vivo Evaluation of 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one
Introduction: The Therapeutic Potential of Pyrazolo[3,4-b]pyridine Derivatives
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a range of therapeutic applications.[1] Derivatives of this heterocyclic system have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammatory disorders.[2][3][4][5] Specifically, various substituted 1H-pyrazolo[3,4-b]pyridines have shown inhibitory activity against kinases like Anaplastic Lymphoma Kinase (ALK), TANK-binding kinase 1 (TBK1), and Bruton's tyrosine kinase (BTK).[2][3][4][5][6] This suggests that novel compounds based on this scaffold, such as 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one, warrant thorough investigation as potential therapeutic agents.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo evaluation of 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one (hereinafter referred to as "the compound"). The protocols detailed below are designed to assess the compound's pharmacokinetic properties, anti-tumor efficacy, and its effect on angiogenesis, a critical process in tumor growth.[7][8] Furthermore, we will explore a potential mechanistic link to the Growth Arrest and DNA Damage-inducible gamma (GADD45G) protein, a tumor suppressor often silenced in various cancers.[9][10][11][12]
Part 1: Pharmacokinetic Profiling in Murine Models
A fundamental first step in the in vivo evaluation of any potential therapeutic agent is to understand its pharmacokinetic (PK) profile, which describes the absorption, distribution, metabolism, and excretion (ADME) of the compound in a living organism.[13][14][15] This information is crucial for designing effective dosing regimens for subsequent efficacy studies.
Protocol 1: Single-Dose Pharmacokinetic Study in Mice
This protocol outlines a method for determining key PK parameters of the compound following a single intravenous (IV) and oral (PO) administration.
Objective: To determine the bioavailability, half-life (t½), maximum concentration (Cmax), and clearance of the compound.[14]
Animal Model:
-
Species: CD-1 or BALB/c mice[16]
-
Sex: Male or female, 6-8 weeks old
-
Group Size: 3-4 animals per time point per route of administration[16][17]
Materials:
-
The compound, synthesized and purified
-
Vehicle for solubilizing the compound (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in saline)
-
Dosing syringes and needles (for IV and PO administration)
-
Blood collection tubes (e.g., EDTA-coated microtubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis[17]
Experimental Workflow:
Caption: Workflow for a single-dose pharmacokinetic study in mice.
Step-by-Step Procedure:
-
Dosing Formulation: Prepare a stock solution of the compound in a suitable vehicle. For this example, we will use a target dose of 5 mg/kg for IV and 20 mg/kg for PO administration.
-
Animal Acclimation: Allow mice to acclimate to the facility for at least one week before the experiment.
-
Dosing:
-
IV Administration: Administer the compound via tail vein injection.
-
PO Administration: Administer the compound using an oral gavage needle.
-
-
Blood Collection: Collect blood samples (approximately 50-100 µL) at various time points post-dosing.[13] A typical schedule for IV administration could be 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. For PO administration, time points could be 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.[16]
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters.
Data Presentation:
| Parameter | IV Administration (5 mg/kg) | PO Administration (20 mg/kg) |
| Cmax (ng/mL) | Example: 1500 | Example: 800 |
| Tmax (h) | Example: 0.083 | Example: 1.0 |
| t½ (h) | Example: 3.5 | Example: 4.2 |
| AUC (0-t) (ng*h/mL) | Example: 4500 | Example: 6000 |
| Bioavailability (%) | N/A | Calculated |
Part 2: In Vivo Efficacy Evaluation in a Xenograft Model
Based on the known activities of the pyrazolo[3,4-b]pyridine scaffold, a logical next step is to evaluate the anti-tumor efficacy of the compound.[2][3][6] A human tumor xenograft model in immunocompromised mice is a standard and widely used preclinical model for this purpose.[7][18][19]
Protocol 2: Subcutaneous Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous tumor model and the subsequent evaluation of the compound's ability to inhibit tumor growth.
Objective: To assess the anti-tumor efficacy of the compound in a human cancer cell line-derived xenograft (CDX) model.[7][20][21]
Animal Model:
-
Species: Athymic nude or SCID mice[7]
-
Sex: Female, 6-8 weeks old
-
Cell Line: A human cancer cell line known to be sensitive to kinase inhibitors (e.g., A549 - non-small cell lung cancer, or a cell line with a known dependency on a kinase potentially inhibited by the compound).
Materials:
-
The compound and vehicle
-
Cancer cell line
-
Matrigel (optional, can improve tumor take rate)
-
Calipers for tumor measurement
-
Dosing syringes and needles
Experimental Workflow:
Sources
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- 2. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: Catalytic Methodologies for the Synthesis of 1-Methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one
Pharmacological Context & Scaffold Significance
The pyrazolo[3,4-b]pyridine framework is a privileged pharmacophore embedded in numerous biologically active molecules. This fused bicyclic system is a core structural element in FDA-approved drugs such as the vasodilator riociguat, as well as in various anxiolytics (e.g., cartazolate) and targeted oncology agents like FGFR and Aurora kinase inhibitors[1].
Within this chemical space, 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one (CAS: 54738-76-0) serves as a critical intermediate and a potent building block[2]. The molecule exhibits tautomerism, existing in equilibrium with its enol counterpart, 1-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol. Synthesizing this specific unsubstituted C5-C6 ketone derivative requires precise control over regioselectivity, which is best achieved through catalytically driven formal [3+3] cycloadditions.
Mechanistic Causality in Catalytic [3+3] Cycloadditions
The most robust approach to constructing the pyrazolo[3,4-b]pyridin-4-one core involves the condensation of 1-methyl-1H-pyrazol-5-amine with a 1,3-dielectrophile, such as ethyl (E)-3-(dimethylamino)acrylate. This reaction is fundamentally a two-step cascade: an initial intermolecular aza-Michael-type addition followed by an intramolecular Friedel-Crafts-type cyclization.
Without a catalyst, the electron-rich nature of the pyrazole ring can lead to competing side reactions, including undesired N-alkylation or incomplete ring closure. The introduction of a Lewis acid (e.g., ZrCl₄ or Cu(acac)₂) fundamentally alters the reaction kinetics[1][3]. The highly oxophilic metal center coordinates to the carbonyl oxygen of the dielectrophile, significantly lowering its Lowest Unoccupied Molecular Orbital (LUMO). This directs the initial nucleophilic attack exclusively from the exocyclic C5-amine of the pyrazole. Subsequent thermal driving forces the C4 carbon of the pyrazole—activated by the adjacent nitrogen atoms—to attack the ester carbonyl, expelling ethanol and forming the final pyridin-4-one ring[3].
Catalytic[3+3] annulation mechanism for the synthesis of the pyrazolo[3,4-b]pyridine scaffold.
Comparative Analysis of Catalytic Systems
Recent advancements have expanded the repertoire of catalysts available for this transformation. The choice of catalyst dictates the solvent system, thermal requirements, and overall yield. Below is a synthesized comparison of field-proven catalytic systems utilized for pyrazolo[3,4-b]pyridine annulations:
| Catalytic System | Catalyst Loading | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Mechanistic Role & Notes | Ref |
| ZrCl₄ | 15 mol% | DMF | 95 | 16 | 75 - 85 | Strong oxophilicity; ideal for unreactive esters. | [3] |
| Cu(acac)₂ | 10 mol% | EtOH | 80 | 6 - 8 | 88 - 92 | Mild Lewis acid; excellent for highly functionalized substrates. | [1] |
| Fe₃O₄@MIL-101 | 5 wt% | Solvent-free | 100 | 2 - 4 | >90 | Nano-magnetic MOF; allows easy magnetic recovery. | [4] |
| Rh(III) Complex | 0.05 mol% | Toluene | 60 | 24 | 81 - 98 | Chiral-at-metal; used for asymmetric Friedel-Crafts variants. | [5] |
Note: For the specific synthesis of the unsubstituted 4-one derivative, ZrCl₄ in DMF provides the most reliable thermodynamic push required for the final ester condensation step[3].
Self-Validating Experimental Protocol
The following protocol utilizes Zirconium(IV) chloride (ZrCl₄) to catalyze the formal [3+3] cycloaddition. The procedure is designed as a self-validating system, incorporating critical in-process controls to ensure mechanistic milestones are met before proceeding.
Experimental workflow for the catalytic synthesis and purification of the target compound.
Step-by-Step Methodology
Step 1: Reagent Preparation & Degassing
-
To an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add ethyl (E)-3-(dimethylamino)acrylate (143 mg, 1.0 mmol) and anhydrous N,N-Dimethylformamide (DMF) (1.0 mL).
-
In a separate vial, dissolve 1-methyl-1H-pyrazol-5-amine (97 mg, 1.0 mmol) in absolute ethanol (1.0 mL). Transfer this solution dropwise to the Schlenk flask.
-
Causality Check: Degas the combined mixture by sparging with dry Argon for 10 minutes. Degassing is critical to prevent oxidative degradation of the electron-rich pyrazole intermediate at elevated temperatures[3].
Step 2: Catalytic Initiation
-
Under a positive flow of Argon, quickly add anhydrous ZrCl₄ (35 mg, 0.15 mmol, 15 mol%) to the reaction mixture.
-
Seal the flask and heat the reaction block to 95 °C with vigorous stirring.
Step 3: In-Process Control (IPC) via LC-MS
-
Self-Validation: After 2 hours, withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS.
-
You should observe the disappearance of the starting amine (m/z 98.1 [M+H]⁺) and the appearance of the uncyclized enamine intermediate. Do not stop the reaction at this stage; the Friedel-Crafts ring closure requires extended thermal energy.
-
Continue heating at 95 °C for a total of 16 hours. A final LC-MS check should confirm the presence of the target product mass (Expected exact mass: 149.06 Da; LC-MS m/z: 150.1 [M+H]⁺)[2].
Step 4: Quenching & Workup
-
Cool the reaction mixture to room temperature (25 °C).
-
Quench the reaction by adding 5 mL of ice-cold distilled water. The addition of water hydrolyzes the Lewis acid complex and precipitates the crude organic products.
-
Add 10 mL of Chloroform (CHCl₃) and transfer to a separatory funnel. Extract the aqueous layer with CHCl₃ (3 × 10 mL).
-
Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Step 5: Purification & Analytical Validation
-
Purify the crude residue via flash column chromatography on silica gel, using a gradient of n-hexane/Ethyl Acetate (from 90:10 to 50:50) as the eluent.
-
TLC Validation: The product typically elutes at an Rf of ~0.35 (in 50:50 Hexane/EtOAc). Visualize using UV light (254 nm).
-
Pool the product-containing fractions and evaporate to yield 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one as a solid.
-
NMR Confirmation: ¹H NMR (CDCl₃ or DMSO-d₆) will show a characteristic singlet for the N-CH₃ group (~3.90 ppm) and two coupled doublets (J ≈ 7.0 Hz) for the C5 and C6 protons of the newly formed pyridin-4-one ring, alongside a broad exchangeable NH/OH proton signal reflecting its tautomeric state.
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Application Note: High-Purity Isolation and Purification of 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview and detailed protocols for the purification and isolation of 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one, a member of the biologically significant pyrazolopyridine class of heterocyclic compounds.[1][2] The purity of such compounds is paramount for accurate biological screening, structure-activity relationship (SAR) studies, and preclinical development, as impurities can confound experimental results.[3][4] This document outlines a multi-technique strategy, from initial crude work-up to high-purity isolation using recrystallization, column chromatography, and preparative HPLC, designed to yield material of ≥95% purity suitable for the most sensitive applications.
Compound Profile:
-
IUPAC Name: 1-methyl-1,7-dihydro-4H-pyrazolo[3,4-b]pyridin-4-one
-
Molecular Formula: C₇H₇N₃O[5]
-
Molecular Weight: 149.15 g/mol [5]
Strategic Approach to Purification
The optimal purification strategy is contingent upon the scale of synthesis, the impurity profile of the crude material, and the target purity level. A typical workflow involves a primary purification step (recrystallization or flash chromatography) to remove the bulk of impurities, followed by a secondary, higher-resolution technique (e.g., preparative HPLC) if exceptional purity is required. The initial assessment of the crude mixture by Thin Layer Chromatography (TLC) and/or analytical HPLC is a critical first step that informs the entire purification cascade.
Figure 1: Decision workflow for the purification of 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one.
Primary Purification: Recrystallization
Recrystallization is the most efficient method for removing small amounts of impurities from a solid sample, provided a suitable solvent can be identified. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.
2.1. Causality of Solvent Selection
The choice of solvent is the most critical parameter for successful recrystallization. An ideal solvent should dissolve the compound completely at its boiling point but sparingly at low temperatures (e.g., 0-4 °C). For nitrogen-containing heterocyclic compounds like pyrazolopyridines, solvent polarity plays a key role.
| Solvent System | Polarity Index | Boiling Point (°C) | Rationale & Use Case |
| Single Solvents | |||
| Ethanol / Methanol | 5.2 / 6.6 | 78 / 65 | Good general-purpose solvents for moderately polar pyrazoles; often used for final product crystallization.[6][7][8] |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Effective for compounds of intermediate polarity; often used in mixed systems with hexanes.[7] |
| Acetone | 5.1 | 56 | Dissolves a wide range of organic compounds; its volatility makes it easy to remove.[6] |
| Water | 10.2 | 100 | Useful as an anti-solvent in mixed systems with alcohols for polar compounds.[7][9] |
| Mixed Solvents | |||
| Ethanol / Water | Variable | Variable | A powerful combination where the compound is dissolved in hot ethanol, and water is added as an anti-solvent until turbidity appears.[7][10] |
| Ethyl Acetate / Hexanes | Variable | Variable | A widely used system for purifying compounds from nonpolar impurities.[9][11] |
2.2. Protocol: Two-Solvent Recrystallization (Ethanol/Water)
This technique is highly effective when no single solvent meets the ideal criteria.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one in the minimum required volume of hot ethanol.
-
Addition of Anti-Solvent: While maintaining the heat, add hot deionized water dropwise until the solution becomes faintly and persistently turbid. This indicates the saturation point has been reached.
-
Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals in a vacuum desiccator or a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
2.3. Troubleshooting
-
Oiling Out: If the compound separates as an oil, it may be due to too rapid cooling or a high concentration of impurities. Re-heat the solution to dissolve the oil, add more of the "good" solvent (ethanol), and allow it to cool more slowly.[9][10]
-
No Crystal Formation: This is often caused by using too much solvent.[10] Gently heat the solution to evaporate some of the solvent, and then allow it to cool again. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the pure compound.[10]
Primary Purification: Flash Column Chromatography
For complex mixtures or when recrystallization is ineffective, flash column chromatography offers a robust purification method based on the principle of differential adsorption.
3.1. System Selection: Stationary and Mobile Phases
-
Stationary Phase: Standard silica gel (40-63 µm) is the workhorse for compounds of this type.[3][11][12] However, pyrazolopyridines contain basic nitrogen atoms that can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing and potential product loss. To mitigate this, the silica gel can be deactivated by preparing the slurry with an eluent containing a small amount of triethylamine (e.g., 0.5-1%).[7]
-
Mobile Phase (Eluent): The eluent system is optimized using TLC. The goal is to find a solvent mixture that provides a retention factor (Rƒ) of ~0.3 for the target compound.
| Eluent System | Polarity | Typical Ratio (v/v) | Use Case & Comments |
| Cyclohexane / Ethyl Acetate | Low to Medium | 9:1 to 1:1 | Excellent starting point for many pyrazolopyridine derivatives.[11] |
| Dichloromethane / Methanol | Medium to High | 100:1 to 9:1 | Effective for more polar compounds. A gradient elution is often employed.[12][13] |
| Dichloromethane / THF / Cyclohexane | Medium | Variable | A ternary system that can provide unique selectivity for separating closely related impurities.[12] |
3.2. Protocol: Flash Chromatography
-
TLC Analysis: Develop a TLC plate with the crude material in various eluent systems to find the optimal mobile phase.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour it into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Pre-adsorb the crude compound onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol), add silica gel, and evaporate the solvent completely. Carefully add the resulting free-flowing powder to the top of the packed column.
-
Elution: Begin elution with the mobile phase, starting with a lower polarity and gradually increasing it if a gradient is required. Collect fractions of a consistent volume.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Figure 2: Workflow for flash column chromatography.
High-Resolution Purification: Preparative HPLC
For applications demanding the highest purity (>99%), preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. It is particularly useful for removing persistent, structurally similar impurities.
4.1. Method Development
An analytical HPLC method must first be developed to achieve baseline separation of the target compound from its impurities.
-
Column: A C18 column is the standard choice for reverse-phase separation of moderately polar compounds.[3][12]
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed. The addition of an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is crucial for protonating basic nitrogens, which prevents peak tailing and results in sharp, symmetrical peaks.[3][14]
-
Detection: UV detection at 254 nm is a standard starting point, with further optimization based on the compound's UV-Vis spectrum.[3][12]
4.2. Protocol: Preparative RP-HPLC
-
Sample Preparation: Dissolve the partially purified compound from the previous step in a suitable solvent (e.g., methanol, DMSO, or the mobile phase). Filter the solution through a 0.45 µm syringe filter to remove particulates.
-
Method Scaling: Scale the optimized analytical method to a larger-diameter preparative column, adjusting the flow rate and injection volume accordingly.
-
Purification Run: Inject the sample and run the preparative HPLC method.
-
Fraction Collection: Collect fractions corresponding to the UV peak of the target compound using an automated fraction collector.
-
Post-Run Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.
-
Product Recovery: Combine the pure fractions. The bulk of the organic solvent (acetonitrile) can be removed by rotary evaporation. The remaining aqueous solution is typically frozen and lyophilized (freeze-dried) to yield the final product as a pure, fluffy solid, often as its TFA or formate salt.
Final Analysis and Characterization
The identity and purity of the final product must be rigorously confirmed using a suite of analytical techniques.
-
¹H and ¹³C NMR: To confirm the chemical structure and check for the absence of impurity signals.[6][15][16]
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight and elemental composition.[12][15][17]
-
Analytical HPLC: To determine the final purity, which should typically be ≥95% for most research applications.[4]
-
Melting Point: A sharp melting point range is a strong indicator of high purity.
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1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one . PubChem, National Center for Biotechnology Information. [Link]
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1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid - NextSDS . NextSDS. [Link]
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Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics . ACS Omega via PubMed Central (PMC). [Link]
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Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity . MDPI. [Link]
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Pyrazolo[3,4-b]pyridin-3(2H)-one derivatives: Catalyst free green chemistry approach, characterization and larvicidal profile . ScienceDirect. [Link]
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Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer . National Center for Biotechnology Information (PMC). [Link]
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How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]
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Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: Design, synthesis, biological evaluation, and molecular docking study . Semantic Scholar. [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications . MDPI. [Link]
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Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives . ResearchGate. [Link]
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Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study . PubMed Central (PMC). [Link]
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1,5-Dihydro-1,5-bis(hydroxymethyl)-4H-pyrazolo(3,4-d)pyrimidin-4-one . PubChem, National Center for Biotechnology Information. [Link]
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Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity . PubMed Central (PMC). [Link]
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Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives . Semantic Scholar. [Link]
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Separation of Pyrazole-3,5-dicarboxylic acid monohydrate on Newcrom R1 HPLC column . SIELC Technologies. [Link]
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1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research . MDPI. [Link]
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A Novel and Facile Synthesis of Pyrazolo[3,4-b]pyridines . ResearchGate. [Link]
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Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics . ACS Omega. [Link]
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Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives . MDPI. [Link]
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Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics . PubMed Central (PMC). [Link]
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Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity . ResearchGate. [Link]
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Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines . KTU ePubl. [Link]
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Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer . MDPI. [Link]
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Synthesis of 1H-pyrazolo[3,4-b]pyridine analogues . Kabale University Library Catalog. [Link]
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Application Notes & Protocols: The 1H-Pyrazolo[3,4-b]pyridine-4-one Scaffold for Kinase Inhibitor Discovery
Forward-Looking Statement: The following document provides a comprehensive guide to utilizing the 1H-pyrazolo[3,4-b]pyridine scaffold, a privileged structure in kinase inhibitor design.[1][2][3] While we will use the specific derivative, 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one, as a central illustrative example, it is important to note that this specific molecule is not extensively characterized in public literature. The protocols and insights described herein are synthesized from extensive research on analogous pyrazolopyridine derivatives and represent a robust framework for the investigation of novel compounds based on this scaffold.
Introduction: The Strategic Value of the Pyrazolopyridine Scaffold
Protein kinases, which regulate a vast array of cellular processes, are a major class of therapeutic targets, particularly in oncology.[4][5] The discovery of small molecule inhibitors that can selectively modulate kinase activity remains a cornerstone of modern drug development.[6] The pyrazolo[3,4-b]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry. Its structure is a bioisostere of the adenine ring of ATP, allowing it to effectively occupy the ATP-binding pocket of many kinases and act as a hinge-binding core.[1][3] This inherent advantage, combined with well-established synthetic methodologies that allow for derivatization at multiple positions, makes the scaffold an exceptional starting point for developing potent and selective kinase inhibitors.[1]
Derivatives of the core 1H-pyrazolo[3,4-b]pyridine scaffold have been successfully developed as potent inhibitors for a range of kinases, including:
-
Dual-specificity tyrosine-regulated kinases (DYRK1A/1B) [10][11]
-
Mitogen-activated protein kinase-interacting kinases (MNKs) [18]
A critical consideration in designing inhibitors from this scaffold is the substitution on the pyrazole nitrogen. For instance, in the development of FGFR1 inhibitors, N-methylation of the 1H-pyrazolo[3,4-b]pyridine nucleus was found to completely abolish activity, suggesting the N(1)-H is crucial for hydrogen bonding within the kinase domain.[7][9] Conversely, other modifications may be well-tolerated or even enhance potency for different kinase targets. This highlights the central principle of this guide: a systematic, empirical approach is required to characterize any new derivative.
This document outlines a logical workflow for researchers to comprehensively evaluate a novel compound, such as our example 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one , from initial biochemical characterization to cell-based validation and preliminary safety profiling.
The Investigator's Workflow: A Multi-Stage Approach
The characterization of a novel kinase inhibitor is a tiered process. Each stage provides critical data that informs the decision to proceed to the next, more complex and resource-intensive phase. This self-validating system ensures that only the most promising compounds advance.
Caption: Principle of the NanoBRET™ target engagement assay.
Step-by-Step Methodology:
-
Cell Plating: Seed cells engineered to express the kinase-NanoLuc fusion protein into 96-well, white-bottom plates.
-
Compound Addition: Treat cells with a serial dilution of the test compound.
-
Tracer & Substrate Addition: Add the fluorescent tracer and the NanoLuc substrate to the wells.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a specified time (e.g., 2 hours).
-
Signal Reading: Measure both the donor (luciferase) emission and the acceptor (tracer) emission using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio. Plot the ratio against the compound concentration and fit to a dose-response curve to determine the cellular IC50.
Interpretation: A potent cellular IC50 from this assay confirms that the compound can permeate the cell membrane and bind to its target with high affinity. This is a critical validation of the biochemical data. [19]
Protocol: Cellular Pathway Inhibition (Phosphorylation Assay)
This assay moves from target binding to functional consequence, measuring the compound's ability to inhibit the kinase's catalytic activity within the cell, thereby blocking a specific signaling pathway.
Objective: To quantify the inhibition of phosphorylation of a known downstream substrate of the target kinase.
Methodology: A common format is a cell-based ELISA (Enzyme-Linked Immunosorbent Assay). [19][20]
-
Cell Treatment: Plate cells in a 96-well plate and starve them of serum (if necessary) to reduce basal signaling. Treat with a serial dilution of the test compound for a defined period (e.g., 90 minutes). [19]2. Pathway Stimulation: If the pathway is not constitutively active, stimulate the cells with an appropriate growth factor or ligand to activate the target kinase.
-
Cell Lysis: Lyse the cells directly in the wells to release the proteins.
-
Immunoassay:
-
The lysate is transferred to an ELISA plate coated with a capture antibody that binds the total (phosphorylated and unphosphorylated) substrate protein.
-
A second antibody, specific only to the phosphorylated form of the substrate (the phospho-site-specific antibody), is added. This antibody is typically conjugated to an enzyme like HRP (Horseradish Peroxidase).
-
A colorimetric or chemiluminescent HRP substrate is added, and the signal is read on a plate reader.
-
-
Data Analysis: The signal is proportional to the amount of phosphorylated substrate. Plot the signal versus compound concentration to determine the IC50 for pathway inhibition.
Interpretation: This assay directly demonstrates that the compound's engagement with the target kinase translates into the desired biological effect—the inhibition of its signaling function. It bridges the gap between target binding and a cellular phenotype.
Protocol: Functional Cellular Assay (Proliferation/Viability)
The ultimate goal for many kinase inhibitors, particularly in cancer, is to inhibit cell proliferation or induce cell death.
Objective: To determine the effect of the test compound on the proliferation and/or viability of a cancer cell line that is known to be dependent on the target kinase's activity.
Methodology: The BaF3 cell proliferation assay is a classic example for oncogenic kinases. [19]
-
Cell Line: Use a cell line (e.g., BaF3) whose survival and proliferation are dependent on the activity of the target kinase. [19]2. Cell Plating & Treatment: Seed the cells in a 96-well plate and treat them with a serial dilution of the test compound.
-
Incubation: Incubate the cells for a longer period, typically 48-72 hours, to allow for effects on cell division to become apparent.
-
Viability Readout: Measure cell viability using a standard method, such as:
-
MTS/MTT Assay: Measures mitochondrial reductase activity in living cells.
-
CellTiter-Glo®: Measures intracellular ATP levels, which correlate with cell number.
-
-
Data Analysis: Normalize the data and plot percent viability versus compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Interpretation: A potent GI50 value in a kinase-dependent cell line provides strong evidence that the compound's mechanism of action is on-target and leads to the desired anti-cancer effect.
Phase 3: Early ADME & Preclinical Profiling
Before a compound can be considered a true drug candidate, it must possess favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties. Early in vitro ADME assays help identify potential liabilities that could cause failure in later, more expensive in vivo studies. [21][22] Objective: To assess the preliminary drug-like properties of the test compound.
Key In Vitro ADME Assays:
A standard panel of early ADME assays is crucial for lead optimization. [21][23][24][25] Table 2: Recommended Panel of Early In Vitro ADME Assays
| Assay | Purpose | Desired Outcome |
| Kinetic Solubility | Measures solubility in aqueous buffer. | High solubility (>50 µM) to avoid assay artifacts and ensure bioavailability. |
| Permeability (PAMPA) | Assesses passive diffusion across an artificial membrane. | High permeability suggests good potential for oral absorption. |
| Metabolic Stability | Measures compound degradation by liver microsomes or hepatocytes. | High stability (long half-life) indicates lower clearance and potentially longer duration of action in vivo. |
| Plasma Protein Binding | Determines the fraction of compound bound to plasma proteins. | Moderate binding. Very high binding (>99.9%) can limit free drug exposure. |
| CYP450 Inhibition | Screens for inhibition of major drug-metabolizing enzymes. | No or weak inhibition to minimize the risk of drug-drug interactions. |
Interpretation: The data from these assays, when considered together, build a profile of the compound's potential pharmacokinetic behavior. For example, a compound that is potent and selective but has very low permeability and is rapidly metabolized is unlikely to succeed as an oral drug without significant medicinal chemistry optimization. [21]
Conclusion and Future Directions
The 1H-pyrazolo[3,4-b]pyridine scaffold is a versatile and powerful starting point for the discovery of novel kinase inhibitors. [1][2]By employing the systematic, multi-tiered workflow detailed in these application notes, researchers can efficiently and rigorously evaluate new derivatives like 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one. This logical progression from biochemical potency and selectivity to cellular target engagement, pathway modulation, and preliminary ADME profiling provides a robust framework for identifying promising lead candidates for further preclinical and clinical development. The key to success lies not just in executing the protocols, but in understanding the causal links between each experimental stage, allowing the data to tell a clear and compelling story about the compound's therapeutic potential.
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Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
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How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. Sannova. [Link]
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Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]
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Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters. [Link]
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Evaluation of kinase inhibitor selectivity by chemical proteomics. PubMed. [Link]
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Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. PubMed. [Link]
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Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]
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Study of the pyrazolo[3,4-b]pyridin-3-amine scaffold as an MNK inhibitor. ResearchGate. [Link]
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Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. SciSpace. [Link]
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Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]
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Protein Kinase Inhibitors - Selectivity or Toxicity? IntechOpen. [Link]
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Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC - NIH. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. [Link]
-
In Vitro ADME-Tox Services. Symeres. [Link]
-
Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry. [Link]
-
Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. ACS Publications. [Link]
-
Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. MDPI. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Edinburgh Research Explorer. [Link]
-
Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics | Oxford Academic. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]
-
Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. PubMed. [Link]
-
1H-Pyrazolo[3,4-b]pyridine Inhibitors of Cyclin-Dependent Kinases. PubMed. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. [Link]
-
Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
-
Synthesis of Novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. ScienceDirect. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
-
Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC - NIH. [Link]
-
Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PubMed. [Link]
-
3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. University of South Florida. [Link]
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Targeting tumor cells with pyrazolo[3,4-<i>d</i>]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry [arabjchem.org]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 14. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. reactionbiology.com [reactionbiology.com]
- 20. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. selvita.com [selvita.com]
- 23. frontagelab.com [frontagelab.com]
- 24. symeres.com [symeres.com]
- 25. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Application Note: High-Throughput Cell Viability Assay Preparation for Pyrazolo[3,4-b]pyridine Kinase Inhibitors
Mechanistic Foundation of the Pyrazolo[3,4-b]pyridine Scaffold
The compound 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one serves as a highly privileged fused heterocyclic scaffold in modern medicinal chemistry and oncology drug development[1]. The unique planar structure of the pyrazolo[3,4-b]pyridine core provides an optimal hydrogen-bonding center (via the pyrazole moiety) and facilitates π–π stacking interactions (via the pyridine ring) within the ATP-binding pockets of various kinases[2].
Derivatives of this scaffold are potent, broad-spectrum or highly selective inhibitors of critical oncogenic and cell-cycle regulatory targets, including Glycogen Synthase Kinase-3 (GSK-3), Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and Monopolar Spindle Kinase 1 (Mps1)[3].
Causality of Cell Death
When applying these compounds to cancer cell lines, the inhibition of target kinases directly disrupts downstream survival signaling. For instance, blockade of p38 MAPK or CDKs by pyrazolopyridines arrests the cell cycle at the G2/M phase[4]. This arrest triggers the intrinsic mitochondrial apoptosis pathway, marked by the downregulation of anti-apoptotic Bcl-2, the upregulation of pro-apoptotic Bax, and the subsequent activation of Caspase-9 and Caspase-3[4]. Quantifying this resulting metabolic collapse is the primary objective of the cell viability assay.
Diagram 1: Kinase inhibition by pyrazolo[3,4-b]pyridines leading to mitochondrial apoptosis.
Assay Rationale: Why Luminescent ATP Detection?
Historically, the MTT[3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay has been used to evaluate the cytotoxicity of pyrazolo[3,4-b]pyridine derivatives[5]. However, as a Senior Application Scientist, I strongly recommend transitioning to an ATP-based luminescent assay (e.g., CellTiter-Glo®) for this specific chemical class.
The Causality of this Choice: Highly conjugated heterocyclic compounds, including multi-substituted pyrazolo[3,4-b]pyridines, can exhibit autofluorescence or cause colorimetric quenching, leading to unstable viability patterns and unreliable IC50 calculations in absorbance-based assays like MTT[6]. ATP-based assays circumvent this by utilizing a luciferase reaction that is highly sensitive, homogeneous, and immune to the optical interference of the test compound, directly correlating luminescent output with the number of metabolically active cells.
Self-Validating Experimental Protocol
To ensure a self-validating system, this protocol incorporates internal controls: a vehicle control (DMSO) to establish baseline viability, a positive control (Staurosporine, a broad-spectrum kinase inhibitor) to validate assay sensitivity[7], and blank wells to subtract background luminescence.
Phase I: Reagent and Compound Preparation
-
Stock Solution: Dissolve 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one (or its synthesized derivative) in 100% anhydrous DMSO to create a 10 mM stock. Vortex and sonicate for 5 minutes to ensure complete dissolution.
-
Working Dilutions: Prepare a 10-point serial dilution (1:3 ratio) in a deep-well plate using intermediate media.
-
Critical Insight: The final concentration of DMSO in the cell culture must not exceed 0.5% (v/v). Higher concentrations of DMSO will independently induce cellular toxicity, confounding the compound's true cytotoxic effect.
-
Phase II: Cell Culture and Seeding
-
Cell Line Selection: Harvest exponentially growing cancer cells. Common models for this scaffold include MCF-7 (breast), HepG2 (liver), and HCT-116 (colon)[8],[5].
-
Seeding: Plate cells in a solid white opaque 96-well microplate (to prevent luminescent cross-talk between wells) at a density of 3,000–5,000 cells/well in 90 µL of complete media.
-
Incubation: Incubate the plate at 37°C, 5% CO2 for 24 hours to allow for cell attachment and recovery.
Phase III: Drug Treatment and Viability Readout
-
Treatment: Transfer 10 µL of the prepared compound dilutions to the 90 µL of cultured cells. Include Staurosporine (1 µM final) as a positive control for apoptosis[7].
-
Exposure: Incubate for 48 to 72 hours, depending on the doubling time of the specific cell line.
-
Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. This step is critical to ensure uniform luciferase enzyme kinetics across the plate.
-
Reagent Addition: Add 100 µL of the ATP-detection reagent (e.g., CellTiter-Glo) to each well.
-
Lysis and Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute static incubation at room temperature to stabilize the luminescent signal.
-
Detection: Read the plate using a microplate luminometer with an integration time of 0.5 to 1 second per well.
Diagram 2: High-throughput workflow for ATP-based cell viability quantification.
Data Presentation and Expected Outcomes
Data should be normalized to the vehicle control (defined as 100% viability) and the background blank (defined as 0% viability). The half-maximal inhibitory concentration (IC50) is calculated using a non-linear regression model (sigmoidal dose-response, variable slope).
Derivatives of the pyrazolo[3,4-b]pyridine scaffold typically exhibit potent anti-proliferative activities, often achieving IC50 values in the low micromolar to nanomolar range depending on their specific kinase selectivity[9],[6].
Table 1: Representative IC50 Profile of Pyrazolo[3,4-b]pyridine Derivatives Across Cell Lines
| Target Kinase Profile | Compound Variant | MCF-7 (Breast) IC50 | HepG2 (Liver) IC50 | HCT-116 (Colon) IC50 | Non-Cancerous (HUVEC) |
| Pan-Kinase / CDK | Unsubstituted Scaffold | > 50 µM | > 50 µM | > 50 µM | > 100 µM |
| TRKA Selective | C03 Derivative[2] | 0.304 µM | 1.2 µM | 0.85 µM | > 10 µM (Selective) |
| Mps1 Selective | Cpd 31 Derivative[9] | 0.045 µM | 0.08 µM | 0.06 µM | 5.5 µM |
| GSK-3 / Broad | Tricyclic Analogue[5] | 2.9 µM | 2.6 µM | 2.3 µM | Cytotoxic[6] |
Note: Structural modifications, such as acylation of the amino group or elongation of the methylene linker, significantly enhance cell penetration and subsequent in vitro efficacy[5],[6].
References
Sources
- 1. 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one | C7H7N3O | CID 135968977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 3. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives [scirp.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Product List | BIOZOL [biozol.de]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Synthesis Yields of 1-Methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one
Welcome to the Advanced Application Support Center. This resource is engineered for synthetic chemists, process engineers, and drug development professionals working with pyrazolo[3,4-b]pyridine scaffolds. The target compound, 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one (often represented as its tautomer, 1-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol), is a critical intermediate in medicinal chemistry.
Synthesizing the 5-unsubstituted, 1-methylated core presents unique thermodynamic challenges. Below, we dissect the mechanistic causality behind common synthesis failures and provide self-validating protocols to maximize your yields.
Mechanistic Workflows & Pathway Analysis
The synthesis of this scaffold traditionally relies on the Gould-Jacobs reaction, but modern gas-phase and continuous-flow methodologies have revolutionized yield outcomes[1, 2, 3].
Fig 1. Synthetic workflows for 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one via three routes.
Quantitative Route Comparison
| Synthesis Route | Key Reagents | Critical Parameters | Overall Yield | Primary Advantage | Primary Limitation |
| Classical Gould-Jacobs | EMME, Dowtherm A, NaOH | 250 °C (Cyclization), >150 °C (Decarb) | 50–65% | Highly accessible reagents; standard batch setup | Multi-step; harsh thermal degradation lowers yield |
| Flash Vacuum Pyrolysis | Meldrum's acid deriv. | 500–600 °C, 0.03 Torr | ~95% | Single-step cyclization & decarboxylation | Requires specialized high-vacuum FVP equipment |
| Microwave-Flow Hybrid | EMME, THF/H₂O (100:1) | 390 °C, 120 bar, 4 min residence | 70–85% | Scalable; continuous one-pot decarboxylation | Requires high-pressure continuous flow reactor |
Troubleshooting & FAQs
Q1: Why am I observing incomplete cyclization and heavy tarring during the classical Gould-Jacobs thermal step? Causality: The 6π-electrocyclic ring closure of the aminomethylene intermediate requires a high activation energy, necessitating temperatures strictly ≥240 °C. If Dowtherm A is not refluxing properly, or if the ethanol byproduct is not continuously removed, the reaction equilibrium stalls. Prolonged heating at sub-optimal temperatures leads to intermolecular cross-linking (tarring) rather than intramolecular cyclization [3]. Self-Validating Check: Equip your setup with a Dean-Stark trap. The reaction is only complete when the stoichiometric volume of ethanol has been physically collected in the trap.
Q2: Why does the EMME route require an extra step compared to the Meldrum's acid route to obtain the final 5-unsubstituted product? Causality: Diethyl ethoxymethylenemalonate (EMME) retains an ester group post-cyclization, yielding a 5-carboxylate intermediate. This mandates a subsequent saponification and thermal decarboxylation step. Conversely, Meldrum's acid derivatives undergo thermal fragmentation during FVP, losing acetone and CO₂ to generate a highly reactive imidoylketene. This ketene undergoes direct electrocyclic ring closure to form the 5-unsubstituted product in a single continuous step [1].
Q3: In the Flash Vacuum Pyrolysis (FVP) route, my product is contaminated with unreacted starting material. How do I optimize the pyrolysis zone? Causality: The generation of the imidoylketene intermediate requires a precise furnace temperature ( Tf ). If Tf<500 °C, ketene formation is incomplete, and the starting material sublimates through the tube unreacted. If Tf>700 °C, you risk secondary fragmentations (e.g., methyl radical loss). Self-Validating Check: Analyze the crude product via 1 H NMR (DMSO- d6 ). The pyrolysis is fully optimized when the characteristic Meldrum's acid gem-dimethyl peaks ( δ ~1.7 ppm) completely disappear, and the pyridinone aromatic proton ( δ ~8.3 ppm) integrates perfectly against the N-methyl peak ( δ ~2.68 ppm) [1].
Q4: How does adding trace water to the continuous flow method eliminate the need for a separate decarboxylation step? Causality: When operating at 390 °C and 120 bar, the THF/H₂O (100:1) solvent mixture reaches a supercritical-like state. The trace water acts as a highly aggressive in-situ nucleophile, enabling simultaneous ester hydrolysis and immediate thermal decarboxylation the moment the cyclization occurs. This kinetic trapping prevents intermediate degradation [2].
Self-Validating Experimental Protocols
Protocol A: Flash Vacuum Pyrolysis (FVP) Method [1]
Best for high-purity, milligram-to-gram scale synthesis.
-
Condensation: Dissolve 5-amino-1-methylpyrazole (1.0 eq) and 5-(methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (1.05 eq) in anhydrous methanol. Stir at room temperature for 2 hours.
-
Validation Point 1: Filter the precipitate. Confirm the intermediate via TLC (complete consumption of the pyrazole). Recrystallize from methanol.
-
FVP Setup: Transfer the intermediate to the sublimation zone of an FVP apparatus. Establish a vacuum of 0.03 Torr.
-
Pyrolysis: Set the sublimation temperature ( Ti ) to 170 °C and the quartz furnace temperature ( Tf ) to 600 °C. Allow the vapor to pass through the hot zone.
-
Collection: The product will condense in a U-tube cold trap submerged in liquid nitrogen.
-
Validation Point 2: Warm the trap to room temperature and dissolve the off-white solid in DMSO- d6 for NMR. Yields should routinely exceed 90% without further chromatography.
Protocol B: Microwave-Flow Hybrid Method [2]
Best for scalable, continuous manufacturing.
-
MW Condensation: In a microwave reactor vial, combine 5-amino-1-methylpyrazole (1.0 eq) and EMME (1.1 eq) in ethanol. Irradiate at 130 °C for 15 minutes. Cool and filter the precipitated aminomethylene ester.
-
Solvent Preparation: Dissolve the isolated intermediate in a precisely measured THF/H₂O mixture (100:1 v/v) to a concentration of 0.1 M.
-
Continuous Flow Thermolysis: Pump the solution through a heated stainless-steel coil reactor.
-
Critical Parameters: Reactor temperature = 390 °C; System pressure = 120 bar (maintained via a back-pressure regulator); Flow rate adjusted to achieve a residence time ( tR ) of exactly 4.0 minutes.
-
-
Validation Point 1: Utilize inline UV-Vis monitoring at the reactor output. A stable absorbance plateau indicates steady-state conversion.
-
Isolation: Depressurize the output stream, cool to room temperature, and evaporate the solvent in vacuo to yield the decarboxylated 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one.
References
Technical Support Center: Overcoming DMSO Solubility Issues for Pyrazolo[3,4-b]pyridin-4-one Derivatives
Welcome to the Advanced Technical Support Center. As drug development professionals and application scientists, we frequently encounter small molecules that defy standard solubilization protocols. 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one is a prime example of a structurally rigid, planar heterocycle that presents significant kinetic and thermodynamic solubility challenges in standard screening solvents like Dimethyl Sulfoxide (DMSO).
This guide provides field-proven, causality-driven troubleshooting strategies to ensure high-fidelity stock preparation and reliable downstream biochemical assays.
Solubilization Troubleshooting Workflow
Troubleshooting workflow for DMSO solubilization of rigid heterocycles.
Diagnostic FAQs
Q1: Why does 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one exhibit poor solubility in 100% DMSO despite being a small molecule? The Causality: The pyrazolo[3,4-b]pyridine core is a highly planar and rigid fused bicyclic system. This structural geometry promotes intense π−π stacking and strong intermolecular interactions in the solid state, resulting in a high crystal lattice energy. For dissolution to occur, the solvation energy provided by DMSO must exceed this lattice energy. While DMSO is a powerful polar aprotic solvent, it often struggles to break apart the tightly packed hydrophobic planes of rigid heterocycles. Furthermore, kinetic solubility issues arise where the initial solid compound dissolves at a very slow rate depending on its specific crystalline polymorph, leading to false assumptions of insolubility 1[1].
Q2: My compound dissolves initially, but precipitates after a few days of storage or after freeze-thaw cycles. What is the mechanism behind this? The Causality: DMSO is highly hygroscopic. Every time a stock vial is opened, it absorbs atmospheric moisture. Because 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one has exceptionally low aqueous solubility, even a small influx of water (e.g., 2-5% v/v) into the DMSO stock dramatically changes the dielectric constant and solvation capacity of the mixture. This triggers thermodynamic recrystallization, often forming a new, much less soluble solid hydrate or polymorph 1[1].
Q3: How does incomplete dissolution in DMSO impact my downstream biochemical and cell-based assays? The Causality: If the initial 10-30 mM stock concentration is inaccurate due to micro-precipitation, every subsequent serial dilution will carry this systematic error. This leads to underrated biological activity, flat or variable dose-response curves, and ultimately inaccurate structure-activity relationships (SAR) 2[2]. In fragment-based drug discovery (FBDD), where screening concentrations are typically high (around 1 mM), undetected insolubility completely masks the actual activity of the fragment 3[3].
Step-by-Step Methodologies
Protocol A: Self-Validating Preparation of High-Concentration DMSO Stocks
Objective: To achieve a verified, fully solubilized 10 mM stock of 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one.
-
Desiccation & Weighing: Equilibrate the lyophilized compound to room temperature in a desiccator before opening to prevent condensation. Weigh the required mass using an analytical balance into a low-bind glass vial.
-
Solvent Addition: Add anhydrous, LC-MS grade DMSO (water content <0.005%). Crucial: Do not use standard benchtop DMSO, as pre-existing water content will immediately initiate micro-precipitation.
-
Thermal Sonication: Place the vial in a bath sonicator set to 37°C for 15–20 minutes.
-
Causality: Acoustic cavitation provides the localized activation energy needed to disrupt the rigid crystal lattice, while mild heating increases the kinetic rate of dissolution.
-
-
Centrifugation (The Validation Step): Centrifuge the vial at 10,000 x g for 10 minutes at room temperature.
-
Causality: Visual inspection often misses sub-visible micro-crystals. Centrifugation forces any undissolved particles to form a pellet, physically separating the thermodynamic solution from kinetic suspensions.
-
-
Supernatant Quantification: Carefully aspirate the top 80% of the supernatant. Dilute a 1 µL aliquot into 999 µL of an analytical solvent (e.g., Acetonitrile) and quantify via LC-MS against a known standard curve.
-
Trustworthiness: This creates a closed-loop, self-validating system. The assay concentration is now based on empirical measurement, not theoretical mass.
-
Protocol B: Aqueous Shift Strategy for Bioassays
Objective: To prevent the compound from "crashing out" via solvent shock when the DMSO stock is diluted into aqueous assay buffers.
-
Serial Dilution in DMSO: Instead of spiking 1 µL of a 10 mM DMSO stock directly into 99 µL of aqueous buffer, perform all serial dilutions in 100% DMSO first2[2].
-
Step-Down Solvation: Create an intermediate stock (e.g., 100 µM) in a 1:1 mixture of DMSO and assay buffer containing a non-ionic surfactant (e.g., 0.01% Tween-20 or Pluronic F-127).
-
Causality: The surfactant creates micelles that encapsulate the hydrophobic planar faces of the pyrazolo-pyridine core before water molecules can force them to aggregate.
-
-
Final Assay Addition: Transfer the intermediate stock to the final assay plate to achieve the desired final concentration (e.g., 1 µM at 1% final DMSO).
Quantitative Data: Solubilization Efficacy
The following table summarizes the expected outcomes when applying different solubilization interventions to 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one.
| Solubilization Condition | Max Achievable Concentration (mM) | Visual State | LC-MS Recovery (%) | Risk of Assay Precipitation |
| 100% Standard Benchtop DMSO (RT) | ~2.5 | Cloudy / Suspended | < 25% | Very High |
| 100% Anhydrous DMSO + Sonication (37°C) | ~5.0 | Clear | 50 - 60% | Moderate |
| 100% Anhydrous DMSO + 5% DMA + Sonication | > 10.0 | Clear | > 98% | Low |
| Serial Dilution in DMSO (Pre-Assay Prep) | N/A (Dilution phase) | Clear | 100% | Very Low |
References
-
Title: Solubility: a speed–breaker on the drug discovery highway. Source: MedCrave online. URL: [Link]
-
Title: DMSO Solubility Assessment for Fragment-Based Screening. Source: MDPI. URL: [Link]
-
Title: Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Source: ACS Publications (Journal of Chemical Information and Modeling). URL: [Link]
Sources
Technical Support Center: Troubleshooting 1-Methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered during the synthesis of 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one. The construction of this bicyclic pyrazolopyridine core typically relies on the condensation of 5-amino-1-methylpyrazole with 1,3-dicarbonyl compounds (such as Meldrum's acid derivatives), followed by thermal cyclization [1].
While the N1-methyl group is strategically chosen to direct cyclization toward the desired C4 position, researchers frequently encounter unwanted regioisomers, over-oxidation products, and dimers. This guide breaks down the thermodynamic and kinetic causality behind these byproducts and provides field-proven, self-validating protocols to eliminate them.
Reaction pathways showing target cyclization vs. regioisomer and dimer byproduct formation.
Mechanistic Troubleshooting & FAQs
Q1: Why am I seeing significant formation of the pyrazolo[1,5-a]pyrimidine regioisomer instead of the target pyrazolo[3,4-b]pyridin-4-one? A1: This is a classic regioselectivity failure driven by kinetic trapping. During the thermal decomposition of the Meldrum's acid derivative, a highly reactive imidoylketene intermediate is formed. While the N1-methyl group sterically blocks the N1 position, the adjacent N2 nitrogen remains highly nucleophilic. Cyclization at the N2 atom is kinetically favored, yielding the unwanted pyrazolo[1,5-a]pyrimidine system [2]. Causality & Fix: To overcome this kinetic trap and drive the reaction toward the thermodynamically favored C4-cyclization, you must use Flash Vacuum Pyrolysis (FVP) at elevated temperatures. Ensure your furnace is strictly calibrated to 500–600 °C. Lower temperatures fail to provide the thermodynamic drive required for C-C bond formation [1].
Q2: My LC-MS shows high molecular weight impurities (dimers) during the initial precursor condensation. How can I prevent this? A2: Dimerization and non-selective SNAr impurities typically arise from localized overheating during the addition of reagents. The condensation of aminopyrazoles with electrophilic precursors is highly exothermic. Localized overheating at the liquid-liquid interface provides the activation energy necessary for intermolecular dimerization rather than the desired 1:1 condensation [3]. Causality & Fix: Dilute the reagents in a solvent like 2-methyltetrahydrofuran (MeTHF) and use a controlled, dropwise addition rate. Submerge the reaction flask in a room-temperature water bath (acting as a heat sink) to rapidly dissipate the exotherm and keep the kinetic energy below the dimerization threshold [3].
Q3: I am using an alternative Gould-Jacobs approach with diethyl ethoxymethylenemalonate. Why is my cyclization incomplete? A3: The Gould-Jacobs reaction[4] requires the elimination of ethanol to close the pyridine ring. If the reaction temperature is below the boiling point of the solvent used (e.g., Dowtherm A at ~250 °C), the equilibrium will not shift toward the cyclized product. The presence of residual uncyclized enamine in your NMR indicates insufficient thermal energy.
Standard Operating Protocols (SOPs)
To ensure high fidelity and reproducibility, follow this self-validating workflow for the FVP-mediated synthesis of 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one.
Phase 1: Precursor Assembly (Self-Validating Condensation)
-
Reagent Preparation: Dissolve 5-amino-1-methylpyrazole (1.0 equiv) in anhydrous ethanol to achieve a 0.5 M concentration under an inert nitrogen atmosphere.
-
Controlled Addition: Submerge the reaction vessel in a 20 °C water bath. Slowly add methoxymethylene Meldrum's acid (1.05 equiv) in portions over 30 minutes. Monitor the internal temperature; halt addition if it rises by >2 °C to prevent thermal dimerization.
-
Validation Check: Stir the mixture for 2 hours at room temperature. Self-Validation: The reaction is successful if a thick, insoluble precipitate forms, indicating complete conversion to the pyrazolylaminomethylene intermediate.
-
Isolation: Filter the solid, wash with cold ethanol, and dry under high vacuum.
Phase 2: Flash Vacuum Pyrolysis (FVP) Cyclization
-
System Calibration: Pre-heat the quartz tube furnace to exactly 600 °C. Establish a stable high vacuum of 0.03 Torr.
-
Sublimation: Place the intermediate in the sublimation zone. Gradually heat the sublimation block to 100–150 °C until steady vaporization is observed.
-
Cyclization & Collection: Allow the vaporized intermediate to pass through the 600 °C hot zone. The target compound will undergo C4-cyclization and condense on a liquid nitrogen-cooled cold finger at the furnace exit [2].
-
Recovery: Break the vacuum with nitrogen, warm the cold finger to room temperature, and wash the condensed solid with dichloromethane.
Quantitative Troubleshooting Matrix
Use the following data table to rapidly diagnose and correct byproduct formation based on your analytical readouts.
| Observable Issue | Analytical Signature (NMR/LC-MS) | Root Cause | Corrective Action |
| High yield of pyrazolo[1,5-a]pyrimidine | 1H NMR: Downfield shift of pyrimidine protons vs. expected pyridine protons. | FVP temperature too low (<500 °C), leading to kinetic N2-cyclization. | Calibrate furnace to 600 °C to provide thermodynamic drive for C-cyclization. |
| Dimerization / SNAr Impurities | LC-MS: Presence of[2M+H]+ peaks; broad, trailing HPLC peaks. | Localized overheating during exothermic reagent addition. | Dilute reagents in MeTHF; use a 20 °C water bath; reduce addition rate to <1 mL/min. |
| Incomplete Cyclization | 1H NMR: Strong signals corresponding to unreacted Meldrum's acid derivative. | Insufficient residence time in the FVP hot zone or poor vacuum. | Adjust vacuum pressure to strictly ~0.03 Torr; ensure precursor sublimation rate is slow and controlled. |
| Over-oxidation | LC-MS: Mass shift of +16 Da (N-oxide formation). | Oxygen ingress during thermal cyclization. | Perform rigorous freeze-pump-thaw degassing; ensure system is purged with ultra-high purity N2. |
References
-
Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: PMC - NIH (Molecules) URL: [Link]
-
Title: Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]
Sources
Technical Support Center: Optimizing Crystallization of 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one
Welcome to the technical support center for the crystallization of 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific principles and practical steps needed to optimize your crystallization experiments for this specific pyrazolopyridine derivative.
Introduction: The Critical Role of Temperature in Crystallization
Crystallization is a thermodynamically driven process where the constituent molecules of a compound arrange themselves into a highly ordered, solid lattice structure. For active pharmaceutical ingredients (APIs) like 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one, this process is paramount for purification, stability, and ensuring consistent physicochemical properties such as solubility and bioavailability.[1]
Temperature is the most critical parameter in cooling crystallization. It directly dictates the solubility of the compound, and therefore, the level of supersaturation—the primary driving force for both crystal nucleation and growth.[1][2] An improperly optimized temperature profile can lead to a host of issues, including poor yield, impurity incorporation, formation of unstable polymorphs, or complete crystallization failure. Furthermore, many complex organic molecules can be susceptible to thermal degradation at elevated temperatures, adding another layer of complexity to the optimization process.[3][4] This guide will provide a systematic approach to mastering temperature control for this specific molecule.
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific problems you may encounter during the crystallization of 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one.
Question 1: My compound has "oiled out," forming liquid droplets instead of solid crystals. What is happening and how can I fix it?
Answer:
"Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, or when the supersaturation is so high that the molecules aggregate into a disordered, liquid-like phase instead of an ordered crystal lattice.[5] This is a common issue with organic compounds that have high melting points or when the solution is cooled too rapidly.
Causality & Solution:
-
Excessive Supersaturation/Rapid Cooling: The most common cause is that the solution is too concentrated or cooled too quickly. The system is driven so far from equilibrium that it lacks the time to form an ordered crystal structure.
-
Solution: Re-heat the mixture until the oil completely redissolves. Add a small amount (5-10% more) of the primary solvent to reduce the concentration slightly.[5] Then, allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it within a larger beaker of warm water (a simple water bath) can effectively slow the cooling rate.
-
-
Presence of Impurities: Impurities can depress the melting point of your compound and interfere with lattice formation, promoting a liquid phase.
-
Solution: If slow cooling fails, consider purifying the crude material. If the solution has a noticeable color, adding activated charcoal to the hot solution (before filtration) can remove colored impurities. A more robust solution is to re-purify the material using column chromatography before attempting crystallization again.[6]
-
-
Inappropriate Solvent Choice: The solvent may have too strong an interaction with the solute, or the solubility curve may be too steep.
-
Solution: Experiment with a different solvent system. If you are using a single solvent, consider a binary solvent system (a "good" solvent in which the compound is soluble, and an "anti-solvent" in which it is not). This can provide more precise control over the solubility gradient.[7]
-
Question 2: I am not getting any crystals, even after the solution has cooled to room temperature and been left overnight. What are my next steps?
Answer:
The failure to form crystals indicates that the solution has not reached a sufficient level of supersaturation for spontaneous nucleation to occur. The solution is stable in a metastable state.
Causality & Solution:
-
Insufficient Supersaturation: The most likely cause is that too much solvent was used, and the concentration of the dissolved compound is below its saturation point at that temperature.
-
Solution A (Evaporation): If using a volatile solvent, you can open the flask to the atmosphere (covered with filter paper to prevent dust contamination) and allow some solvent to evaporate slowly. This will gradually increase the concentration until the saturation point is reached.[8]
-
Solution B (Cooling): If the compound's solubility is known to be temperature-dependent, further cooling can induce crystallization. Place the flask in an ice bath (0 °C) or a laboratory freezer.[9]
-
-
High Energy Barrier for Nucleation: Sometimes, even in a supersaturated state, the energy barrier to form the initial crystal nucleus is too high.
-
Solution A (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass provide a high-energy surface that can act as a template for nucleation.[5]
-
Solution B (Seeding): If you have a few crystals of pure 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one, add a single, tiny crystal ("seed crystal") to the supersaturated solution. This bypasses the nucleation step and provides a template for crystal growth to begin.[5]
-
Question 3: My crystal yield is very low (<50%). How can I improve it?
Answer:
A low yield typically means that a significant amount of your compound remains dissolved in the mother liquor after filtration.
Causality & Solution:
-
Excess Solvent: Using more than the minimum amount of hot solvent required to dissolve the solid is the most frequent cause of low yield.[9]
-
Solution: Before the experiment, perform a small-scale solubility test to better estimate the required solvent volume. If you have already completed the crystallization, you can try to recover more product from the mother liquor by slowly evaporating some of the solvent and cooling again to obtain a second crop of crystals. Note that second-crop crystals may have lower purity.
-
-
Incomplete Crystallization Time/Temperature: The crystallization process may not have reached its equilibrium point.
-
Solution: After cooling to room temperature, place the flask in an ice bath or refrigerator for several hours (or overnight) to maximize the precipitation of the solid from the now colder, less-solubilizing solution.[9]
-
Question 4: The crystals are very small, almost like a powder, or are long and thin (needle-like). How can I grow larger, more well-defined crystals?
Answer:
The formation of very small or needle-like crystals suggests that the nucleation rate was excessively high compared to the crystal growth rate.[8] When many nuclei form at once, they compete for the available solute, and none can grow to a significant size.
Causality & Solution:
-
Rapid Cooling/High Supersaturation: This is the primary cause. A rapid drop in temperature creates a high degree of supersaturation, favoring massive nucleation over orderly growth.
-
Solution: The key is to slow down the entire process. Use a slightly more dilute solution (add 5-10% extra solvent) and cool the solution as slowly as possible. This keeps the supersaturation level low, favoring the growth of existing crystals rather than the formation of new nuclei.[5]
-
-
Solvent Effects: The chosen solvent can influence crystal habit.
-
Solution: Experiment with different solvents. Solvents that have specific interactions (e.g., hydrogen bonding) with certain crystal faces can inhibit growth in one direction and promote it in another, leading to different crystal shapes. Trying solvents of varying polarity (e.g., ethanol vs. ethyl acetate vs. toluene) can sometimes yield crystals with a more block-like, desirable morphology.[7]
-
Frequently Asked Questions (FAQs)
Q: What is a good starting temperature for dissolving 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one?
A: A good starting point is the boiling point of your chosen solvent to ensure you are achieving maximum solubility and can determine the minimum amount of solvent needed. However, it is crucial to consider the thermal stability of the compound.[3] For many pyrazole derivatives and related heterocycles, reactions are often conducted at reflux in solvents like ethanol or toluene, suggesting reasonable stability at these temperatures.[10][11] We recommend starting with the solvent's boiling point but monitoring for any color change (e.g., darkening), which might indicate degradation. If degradation is suspected, subsequent experiments should be performed at a lower maximum temperature (e.g., 60-80 °C).
Q: How does the cooling rate impact crystal formation, and what is a good rate to start with?
A: The cooling rate is inversely proportional to crystal size and purity.
-
Fast Cooling: Leads to high supersaturation, rapid nucleation, small crystals, and a higher likelihood of trapping impurities.[4]
-
Slow Cooling: Maintains a low level of supersaturation, favoring controlled crystal growth on a smaller number of nuclei, resulting in larger, purer crystals.
A good starting point is to allow the heated, sealed flask to cool to room temperature on the benchtop, undisturbed. This typically provides a cooling rate of about 1-2 °C per minute, depending on the flask size and ambient temperature. For even slower cooling, a dewar flask or an insulated container is recommended.
Q: Which solvents are generally recommended for crystallizing pyrazolo[3,4-b]pyridin-4-one and related heterocycles?
A: The choice of solvent is critical and depends on the principle of "like dissolves like," but with the caveat that the compound should be sparingly soluble at room temperature and readily soluble when hot. Based on the polar, heterocyclic nature of the pyrazolopyridine core, the following solvents are excellent candidates:
-
Polar Protic Solvents: Ethanol, methanol, and isopropanol are often good choices. They can form hydrogen bonds, which can aid in dissolving the compound at higher temperatures.[12]
-
Polar Aprotic Solvents: Ethyl acetate and acetone can be effective. They offer good solvating power without the hydrogen-bonding interactions that can sometimes complicate crystallization.
-
Less Polar Solvents: Toluene can be used, especially if the compound is less polar than anticipated or for creating binary solvent systems.[10]
-
Binary Solvent Systems: Common pairs include Ethanol/Water, Ethyl Acetate/Hexane, or Toluene/Hexane. This technique allows for fine-tuning the solubility by adjusting the ratio of the "good" solvent to the "anti-solvent."[7]
Q: How can I quickly screen for a suitable crystallization solvent?
A: Place a small amount of your compound (a few milligrams) in several different test tubes. Add a small volume (e.g., 0.5 mL) of a different solvent to each tube.
-
Insoluble at Room Temp: If the compound doesn't dissolve, heat the tube. If it dissolves when hot and recrystallizes upon cooling, you have found a promising candidate.
-
Soluble at Room Temp: If the compound dissolves immediately at room temperature, that solvent is too good for single-solvent crystallization. However, it can be used as the "good" solvent in a binary solvent system. Add an anti-solvent dropwise until turbidity persists, then heat to clarify and cool slowly.
Data Presentation: Solvent Screening
The following table provides a hypothetical summary of solubility tests for 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one to guide solvent selection.
| Solvent | Solubility at 25°C | Solubility at 78°C (Boiling) | Observations on Cooling | Recommendation |
| Ethanol | Sparingly Soluble | Fully Soluble | Good crystal formation | Excellent Candidate |
| Water | Insoluble | Insoluble | No dissolution | Poor solvent |
| Ethyl Acetate | Sparingly Soluble | Fully Soluble | Forms fine needles | Good candidate, try slower cooling |
| Hexane | Insoluble | Insoluble | No dissolution | Good as an anti-solvent |
| Toluene | Slightly Soluble | Fully Soluble | Oiled out initially | Use with slower cooling or as part of a binary system |
| Acetone | Fully Soluble | Fully Soluble | No crystals formed | Too soluble; use as "good" solvent in binary system |
Experimental Protocol: Temperature Optimization Study
This protocol outlines a systematic approach to finding the optimal crystallization temperature for 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one in a chosen solvent (e.g., Ethanol).
Objective: To determine the minimum temperature for complete dissolution and the optimal cooling profile to maximize crystal quality and yield.
Materials:
-
Crude 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one (e.g., 100 mg)
-
Chosen solvent (e.g., Ethanol)
-
Erlenmeyer flask with a stopper or reflux condenser
-
Hot plate with magnetic stirring
-
Thermometer or temperature probe
-
Ice bath
-
Buchner funnel and filter paper for collection
Methodology:
-
Dissolution:
-
Place 100 mg of the crude compound and a magnetic stir bar into the Erlenmeyer flask.
-
Add the solvent (Ethanol) dropwise at room temperature while stirring until a slurry is formed.
-
Gently heat the slurry on the hotplate to ~40 °C.
-
Continue adding solvent dropwise until all the solid dissolves. Note the volume of solvent used and the temperature of complete dissolution. This is your saturation temperature for that concentration.
-
Add an additional 5-10% of solvent to ensure the solution remains clear and to prevent premature crystallization.
-
-
Controlled Cooling:
-
Turn off the heat and remove the flask from the hotplate.
-
Loosely stopper the flask and allow it to cool slowly and undisturbed on the benchtop.
-
Observe and record the temperature at which the first crystals appear (nucleation temperature).
-
Continue cooling to room temperature over at least 1-2 hours.
-
-
Maximizing Yield:
-
Once the flask has reached room temperature and crystal growth appears to have ceased, place the flask in an ice bath (0 °C) for at least 30 minutes to maximize precipitation.
-
-
Isolation and Evaluation:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Allow the crystals to air-dry completely.
-
Evaluate the yield by mass and assess the crystal quality (size, shape, color) under a microscope.
-
Visualization: Troubleshooting Workflow
The following diagram outlines the decision-making process for troubleshooting common crystallization problems.
Caption: A decision tree for troubleshooting common crystallization issues.
References
-
Marques, F., Cal, P., & Gois, P. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]
-
Al-Ostath, A., et al. (2021). Pyrazolo[3,4-b]pyridin-3(2H)-one derivatives: Synthesis, characterization and larvicidal activity against dengue vector, Culex quinquefasciatus. Journal of King Saud University - Science. Available at: [Link]
-
Zhao, W., et al. (2002). A Novel and Facile Synthesis of Pyrazolo[3,4-b]pyridines. Journal of Chemical Research. Available at: [Link]
-
Li, B., et al. (2024). Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. Organic Process Research & Development. Available at: [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]
-
PubChem. 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one. National Center for Biotechnology Information. Available at: [Link]
-
Gardell, J., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry. Available at: [Link]
-
Singh, K., & meticulously, A. (2019). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. ACS Publications. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2013). Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives. Journal of the Chinese Chemical Society. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules. Available at: [Link]
-
McPherson, A., & Cudney, B. (2014). Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section F: Structural Biology and Crystallization Communications. Available at: [Link]
-
EPFL. (n.d.). Guide for crystallization. École Polytechnique Fédérale de Lausanne. Available at: [Link]
-
El-Remaily, M. A. A. A., & Abolibda, T. Z. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. ResearchGate. Available at: [Link]
-
Zhang, Y., et al. (2019). Development of pyrazoline-based derivatives as aminopeptidase N inhibitors to overcome cancer invasion and metastasis. RSC Publishing. Available at: [Link]
-
Universität Potsdam. (n.d.). Advice for Crystallization. University of Potsdam. Available at: [Link]
-
Acevedo-Cartagena, D., et al. (2023). Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity. MDPI. Available at: [Link]
-
Cruz, F. A. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. Available at: [Link]
-
Rios-Lombardía, N., & Morán-Valle, F. J. (2025). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI. Available at: [Link]
-
Nizamuddin, et al. (2010). Pyrazolopyridines I: Synthesis of Some Pyrazolo[3,4-b]pyridine-4-carboxylates. Asian Journal of Chemistry. Available at: [Link]
-
Syrris. (2024). Pharmaceutical Crystallization in drug development. Syrris. Available at: [Link]
-
Yuliani, S. H., et al. (2023). EXPLORATION OF PYRAZOLINE AND AMINO CHALCONE DERIVATIVES AS MONOAMINE OXIDASE INHIBITORS: AN IN-SILICO APPROACH. Rasayan Journal of Chemistry. Available at: [Link]
-
Al-Ostath, A., et al. (2024). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available at: [Link]
-
Singh, K., et al. (2019). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. ResearchGate. Available at: [Link]
Sources
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Technical Support Center: Troubleshooting HPLC Peak Tailing for 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one Analysis
Welcome to the technical support center for the HPLC analysis of 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, specifically peak tailing, encountered during the chromatographic analysis of this and structurally related compounds.
Understanding the Challenge: The Analyte and Peak Tailing
1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one is a heterocyclic compound containing basic nitrogen atoms.[1][2] Such molecules are prone to peak tailing in reversed-phase HPLC, primarily due to secondary interactions with the stationary phase.[3][4][5][6] Peak tailing is a distortion where the latter half of the peak is broader than the front half, which can compromise the accuracy of quantification and the resolution of closely eluting peaks.[5][7]
The primary cause of peak tailing for basic compounds is the interaction between the protonated basic analyte and ionized residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[3][4][5][6][8][9][10][11] This guide provides a systematic approach to diagnose and mitigate these interactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for my pyrazolo[3,4-b]pyridin-4-one derivative?
A1: The most frequent cause is the interaction of the basic nitrogen atoms in your molecule with acidic residual silanol groups on the silica-based column packing.[3][4][5][6][8][9][10][11] At a mobile phase pH above approximately 3.5, these silanol groups can become deprotonated (negatively charged) and electrostatically interact with your protonated (positively charged) basic analyte, leading to a secondary retention mechanism that causes peak tailing.[3][4]
Q2: My peak tailing is inconsistent between injections. What could be the issue?
A2: Inconsistent peak tailing can point to several issues. One possibility is a poorly buffered mobile phase, leading to pH fluctuations that alter the ionization state of both your analyte and the silanol groups.[3][12] Another potential cause is column contamination, where strongly retained matrix components from previous injections gradually alter the column chemistry.[6][13]
Q3: I see tailing for all the peaks in my chromatogram, not just my target analyte. What does this suggest?
A3: When all peaks exhibit tailing, it often indicates a physical problem with the HPLC system or the column itself, rather than a specific chemical interaction.[9][10] Common culprits include:
-
A void at the column inlet: This can be caused by pressure shocks or the dissolution of the silica bed at high pH.[8]
-
Excessive extra-column volume: Long or wide-diameter tubing between the injector, column, and detector can lead to band broadening and tailing.[3][6][10]
-
Improperly fitted connections: Leaks or gaps in fittings can introduce dead volume.[10]
Systematic Troubleshooting Guide
This section provides a structured workflow to diagnose and resolve peak tailing for 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one.
Caption: A logical workflow for troubleshooting HPLC peak tailing.
Step 1: Mobile Phase pH Optimization
The most effective way to reduce secondary silanol interactions is to control the mobile phase pH.[4][5][9]
Experimental Protocol: pH Screening
-
Prepare Mobile Phases:
-
Low pH: 0.1% Formic Acid in water (pH ≈ 2.8). This protonates the silanol groups, neutralizing their charge.[9]
-
Mid pH (for comparison): 10 mM Ammonium Acetate in water, pH 4.5.
-
High pH (use with pH-stable columns only): 10 mM Ammonium Bicarbonate in water, pH 10.
-
-
Equilibrate the Column: For each mobile phase, flush the column with at least 20 column volumes before injecting the sample.
-
Analyze the Sample: Inject your 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one standard at each pH condition.
-
Evaluate Peak Shape: Compare the peak asymmetry or tailing factor at each pH. A value closer to 1.0 indicates a more symmetrical peak.[7]
Expected Outcome:
| Mobile Phase pH | Expected Tailing Factor | Rationale |
| ~2.8 | Significantly Reduced | Silanol groups are protonated and neutral, minimizing electrostatic interaction with the basic analyte.[4][8][9] |
| 4.5 | Moderate to High | Silanol groups are partially ionized, leading to secondary retention of the analyte. |
| > 7.0 | Variable | Both silanol groups and the basic analyte may be in different ionization states. Modern columns may offer better performance at high pH.[3][14] |
Step 2: Column Selection and Care
If pH optimization does not fully resolve the issue, your column may be the root cause.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanol groups are chemically bonded with a small, inert compound to prevent them from interacting with analytes.[3][8] Columns made with high-purity silica also have fewer active silanol sites.
-
Consider Alternative Stationary Phases: For highly basic compounds, a polar-embedded or a hybrid silica-organic stationary phase can provide better peak shape by shielding the residual silanol groups.[3][5][15]
-
Column Washing: If you suspect column contamination, a rigorous washing procedure may restore performance. Consult your column manufacturer's guidelines for recommended washing solvents.
Step 3: Other Method Parameters
-
Buffer Concentration: Increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can sometimes improve peak shape by increasing the ionic strength of the mobile phase and masking the silanol interactions.[8][9] Note that high buffer concentrations are not ideal for LC-MS applications due to potential ion suppression.[9]
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is of equal or weaker strength than your initial mobile phase.[6][10][12] Injecting in a much stronger solvent can cause peak distortion.
-
Column Temperature: Increasing the column temperature can sometimes improve peak symmetry by enhancing mass transfer kinetics.
Advanced Troubleshooting
Q4: I've tried adjusting the pH and am using a good end-capped column, but I still see some tailing. What's next?
A4: At this point, consider more subtle effects:
-
Metal Chelation: Your analyte may be chelating with trace metal impurities in the silica matrix or from the HPLC system's stainless steel components.[6][8] Adding a small amount of a chelating agent like EDTA to the mobile phase can sometimes help.
-
Sacrificial Base: An older technique is to add a small, basic compound like triethylamine (TEA) to the mobile phase.[8][9] TEA will preferentially interact with the active silanol sites, leaving fewer available to interact with your analyte. However, TEA can be difficult to remove from the system and can suppress MS signals.[9] This approach is less common with modern, high-performance columns.
By systematically addressing these potential causes, you can effectively troubleshoot and eliminate peak tailing in the analysis of 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one, leading to more accurate and reliable chromatographic results.
References
- Chrom Tech, Inc. (2025, October 28).
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- Element Lab Solutions. Peak Tailing in HPLC.
- LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- ALWSCI. (2025, November 27).
- ALWSCI. (2025, July 17).
- LC Troubleshooting Bible. Why Do Peaks Tail?
- Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
- Waters Knowledge Base. What are common causes of peak tailing when running a reverse-phase LC column?
- uHPLCs. How to avoid the tailing problem of basic compounds in HPLC analysis?
- BenchChem.
- Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
- International Journal of Advanced Research in Science, Communication and Technology. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- Phenomenex. HPLC Tech Tip: Basic Analytes and High pH.
- Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part II).
- PubChem. 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one.
- Dau, S. et al. (2022, March 30).
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- 12. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]
- 15. welch-us.com [welch-us.com]
Technical Support Center: Scale-Up Manufacturing of 1-Methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one
Welcome to the Process Chemistry Technical Support Center. As drug development pipelines increasingly rely on functionalized pyrazolo[3,4-b]pyridines for kinase inhibition and sGC stimulation, transitioning from milligram-scale discovery chemistry to multi-kilogram process chemistry presents unique thermodynamic and regioselectivity challenges.
As a Senior Application Scientist, I have designed this guide to move beyond basic synthetic recipes. Here, we dissect the causality behind process failures, provide self-validating protocols, and establish robust, scalable workflows for synthesizing 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one.
Mechanistic Workflow & Scale-Up Strategy
The synthesis of 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one relies on the condensation of 5-amino-1-methylpyrazole with a 1,3-dicarbonyl equivalent (typically a Meldrum's acid derivative), followed by a high-temperature cyclization. Scaling this route requires strict control over gas evolution, heat transfer, and regioselectivity.
Scale-up synthetic workflow for 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one.
Troubleshooting Guide & FAQs
Q1: Why am I observing the formation of pyrazolo[1,5-a]pyrimidine byproducts during the cyclization step? A1: This is a fundamental regioselectivity issue dictated by the intermediate's structure. When using Meldrum's acid derivatives, the highly reactive imidoylketene intermediate can undergo cyclization at either the adjacent carbon or the adjacent nitrogen. If the pyrazole N1 position is an unprotected NH, cyclization preferentially occurs at the nitrogen, yielding the undesired pyrazolo[1,5-a]pyrimidine system. By ensuring the N1 position is substituted (as with the methyl group in our target molecule), the nitrogen cyclization pathway is sterically and electronically blocked, forcing the desired C-cyclization to form the pyrazolo[3,4-b]pyridin-4-one core. This mechanistic divergence has been extensively validated in gas-phase and solution-phase studies [4].
Mechanistic divergence: C-cyclization vs N-cyclization based on N1-substitution.
Q2: During scale-up, the cyclization step becomes highly exothermic and generates excessive pressure. How can we mitigate this? A2: In batch reactors, the thermal decomposition of the Meldrum's acid derivative releases equimolar amounts of acetone and carbon dioxide. If the entire batch is heated simultaneously, this causes rapid pressurization and dangerous exothermic spikes. To mitigate this, transition from a batch process to a continuous dosing strategy or use Flash Vacuum Pyrolysis (FVP) . FVP at 500–600 °C allows for continuous, controlled cyclization with millisecond residence times, eliminating batch thermal accumulation [4]. For solution-phase scale-up, use a high-boiling solvent (e.g., diphenyl ether) and dose the intermediate slowly at the reaction temperature to control the gas evolution rate, a standard safety practice in pyrazolo-pyridine API manufacturing [15].
Q3: How do we avoid column chromatography for the final purification? A3: Column chromatography is unviable for multi-kilogram scale-up due to solvent waste and throughput bottlenecks. Instead, implement an anti-solvent crystallization protocol. The crude pyrazolo[3,4-b]pyridin-4-one core is highly soluble in polar aprotic solvents like DMF at elevated temperatures but practically insoluble in water. By dissolving the crude product in minimal hot DMF and slowly adding water while cooling at a controlled rate, you induce supersaturation and selective crystallization of the target molecule, leaving organic impurities in the mother liquor [3].
Standard Operating Protocols
Protocol A: Continuous-Dosing Solution-Phase Cyclization
Objective: Safely execute the thermal cyclization of the aminomethylene intermediate while preventing thermal runaway from CO₂/acetone evolution.
-
Reactor Preparation: Charge a 50 L glass-lined reactor with 20 L of diphenyl ether (high-boiling solvent).
-
Heating: Heat the solvent to 240 °C under a continuous nitrogen sweep.
-
Controlled Dosing: Dissolve 5.0 kg of the aminomethylene intermediate in 10 L of warm DMF. Dose this solution into the reactor at a controlled rate of 50 mL/min using a peristaltic pump. Causality Check: Slow dosing ensures that the endothermic decomposition of the Meldrum's acid moiety and the subsequent exothermic cyclization occur at a steady state, preventing dangerous pressure spikes.
-
Distillation: Continuously distill off the DMF, acetone, and CO₂ byproducts through a fractional distillation column to drive the reaction forward and maintain reactor volume.
-
Quench & Cooling: Once dosing is complete, hold the reaction at 240 °C for 30 minutes to ensure complete conversion, then cool the reactor to 80 °C at a rate of 1.0 °C/min.
Protocol B: Anti-Solvent Crystallization for High-Purity API
Objective: Achieve >99% HPLC purity without relying on silica gel chromatography.
-
Dissolution: Transfer the crude reaction mixture to a crystallization vessel. Add 15 L of DMF and heat to 90 °C until complete dissolution is achieved.
-
Anti-Solvent Addition: Slowly add 30 L of deionized water (anti-solvent) over 2 hours while maintaining the temperature at 85-90 °C. Causality Check: Water dramatically reduces the solubility of the pyrazolo[3,4-b]pyridin-4-one core while keeping polar organic impurities and unreacted starting materials in solution.
-
Seeding & Cooling: Add 10 g of pure 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one seed crystals. Cool the mixture to 5 °C at a linear rate of 0.5 °C/min to promote the growth of large, easily filterable crystals.
-
Isolation: Isolate the product via Nutsche filtration, wash with cold water/DMF (2:1 v/v), and dry under vacuum at 60 °C for 24 hours.
Quantitative Process Data
Table 1: Thermodynamic and Yield Optimization for Cyclization
| Method | Temperature (°C) | Residence/Dosing Time | Yield (%) | Purity (HPLC %) | Major Process Byproduct |
| Batch Solution | 150 | 4 hours | 45 | 78 | Polymerized tars |
| Batch Solution | 240 | 1 hour | 62 | 85 | Decarboxylated intermediate |
| Continuous Dosing | 240 | 50 mL/min | 88 | 94 | Trace uncyclized material |
| Gas-Phase FVP | 500 | < 1 second | 92 | 98 | None |
Table 2: Anti-Solvent Crystallization Parameters
| Solvent System | Ratio (v/v) | Dissolution Temp (°C) | Cooling Rate (°C/min) | Recovery (%) | Final Purity (%) |
| DMF / Water | 1:2 | 90 | 0.5 | 91 | >99.5 |
| DMSO / Water | 1:2 | 90 | 1.0 | 85 | 98.2 |
| Ethanol / Water | 1:1 | 78 | 0.5 | 60 | 95.0 |
References
-
Soleiman, H. A.; Khalafallah, A. K.; Abd-Ellatif, H. "Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives". European Journal of Chemistry, 2012, 3 (3), 316-321. URL:[Link]
-
Wang, J. et al. "A Novel and Practical Synthesis of 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, a Key Intermediate of Vericiguat". Organic Process Research & Development, 2023, 27 (4), 748-755. URL:[Link]
A Researcher's Guide to FTIR Spectroscopy of 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one: A Comparative Analysis
In the landscape of drug discovery and materials science, the unambiguous characterization of novel heterocyclic compounds is paramount. 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one, a molecule of interest due to its scaffold's presence in various biologically active agents, presents a unique spectroscopic fingerprint. This guide provides an in-depth analysis of its expected Fourier-Transform Infrared (FTIR) spectroscopic features, offering a comparative framework against related structures and a robust protocol for experimental validation.
Our approach is grounded in the principle of functional group analysis, where the vibrational modes of specific bonds within the molecule correspond to characteristic absorption peaks in the infrared spectrum. By dissecting the molecule into its constituent parts—the pyrazole ring, the pyridinone ring, the methyl group, and the ketone—we can predict and interpret its FTIR spectrum with high fidelity.
Predicted FTIR Reference Peaks: A Comparative Table
The following table outlines the predicted characteristic FTIR absorption peaks for 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one. The predictions are based on established vibrational frequencies of its core functional groups and are presented alongside data from analogous structures for a comprehensive comparison.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) for Target Molecule | Comparative Compound & Wavenumber (cm⁻¹) | Justification for Prediction |
| N-H Stretch | 3200-2800 (broad) | Pyrazole (~3148 cm⁻¹) | The N-H bond in the pyrazole moiety is expected to exhibit a broad absorption due to hydrogen bonding in the solid state. |
| C-H Stretch (Aromatic/Vinyl) | 3100-3000 | Pyridine (~3050 cm⁻¹) | Aromatic C-H stretching vibrations in the pyrazolopyridine ring system typically appear in this region. |
| C-H Stretch (Aliphatic) | 2980-2940 | Toluene (~2920 cm⁻¹) | The methyl group attached to the nitrogen will show characteristic aliphatic C-H stretching. |
| C=O Stretch (Amide/Ketone) | 1680-1660 | 4-Pyridone (~1640 cm⁻¹) | The carbonyl group within the pyridinone ring is a strong absorber. Its position is influenced by conjugation and hydrogen bonding. |
| C=C and C=N Stretch | 1620-1450 | Pyridine (1580, 1572, 1481, 1432 cm⁻¹) | The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the bicyclic aromatic system result in a series of sharp peaks. |
| C-N Stretch | 1350-1250 | Pyrrole (~1330 cm⁻¹) | The stretching of the carbon-nitrogen single bonds within the rings contributes to the fingerprint region. |
| C-H Bend (Out-of-Plane) | 900-700 | Pyridine (~748, 700 cm⁻¹) | Out-of-plane bending of the aromatic C-H bonds provides further structural information in the fingerprint region. |
Experimental Protocol for FTIR Analysis
To empirically validate the predicted spectral data, the following protocol for Attenuated Total Reflectance (ATR)-FTIR spectroscopy is recommended. ATR is a modern, rapid, and reliable technique for solid samples, requiring minimal preparation.
Workflow Diagram: ATR-FTIR Spectroscopy
Caption: Workflow for ATR-FTIR data acquisition and processing.
Step-by-Step Methodology
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is impeccably clean. This can be achieved by wiping it with a solvent such as isopropanol and allowing it to fully evaporate.
-
Background Collection: Before analyzing the sample, a background spectrum must be collected. This captures the infrared absorption of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself, allowing them to be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one powder onto the center of the ATR crystal.
-
Pressure Application: Use the instrument's pressure anvil to apply firm, consistent pressure to the sample. This ensures good contact between the sample and the crystal, which is crucial for a high-quality spectrum.
-
Spectrum Acquisition: Collect the sample spectrum. A typical acquisition involves co-adding 32 scans at a resolution of 4 cm⁻¹. This improves the signal-to-noise ratio.
-
Data Processing: The raw spectrum should be processed. This includes an ATR correction to account for the wavelength-dependent depth of penetration of the IR beam, baseline correction to remove any broad, underlying features, and normalization.
-
Peak Analysis: Identify and label the significant absorption peaks. Compare these experimental peaks to the predicted values and reference spectra to confirm the identity and purity of the compound.
Authoritative Grounding and Mechanistic Insights
The interpretation of an FTIR spectrum is a deductive process rooted in the principles of molecular vibrations. The energy of these vibrations is quantized, and when a molecule absorbs infrared radiation, it is excited to a higher vibrational state. The frequency of the absorbed radiation corresponds directly to the energy of the vibration.
For 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one, the most prominent peak is anticipated to be the C=O stretch. In a simple ketone, this appears around 1715 cm⁻¹. However, in the pyridinone ring, conjugation with the C=C bonds and the influence of the adjacent nitrogen atom are expected to lower this frequency to the 1680-1660 cm⁻¹ range. This phenomenon, known as resonance, delocalizes the pi electrons, slightly weakening the C=O double bond and thus lowering the energy (and wavenumber) required to stretch it.
The broadness of the N-H stretch is a hallmark of hydrogen bonding. In the solid state, the N-H group of one molecule will form a hydrogen bond with the C=O group of a neighboring molecule. This interaction creates a wide distribution of N-H bond lengths and strengths, resulting in a broad, rather than sharp, absorption band.
Molecular Structure
Caption: Chemical structure of the target molecule.
Conclusion
FTIR spectroscopy is an indispensable tool for the structural elucidation of 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one. By understanding the characteristic vibrational frequencies of its constituent functional groups and employing a systematic experimental approach, researchers can confidently verify the identity, assess the purity, and gain insights into the intermolecular interactions of this important heterocyclic compound. This guide provides the predictive framework and the practical methodology to achieve that goal, ensuring data integrity and advancing the pace of scientific discovery.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Smith, B. C. (1999).
-
National Institute of Standards and Technology (NIST). (n.d.). Chemistry WebBook. Retrieved from [Link]
Objective Comparison Guide: Elemental Analysis and Purity Verification of 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one
Executive Summary
As a Senior Application Scientist, I frequently encounter the pitfalls of relying on legacy analytical methods for complex heterocyclic building blocks. 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one (CAS 54738-76-0)[1] is a highly valuable intermediate in medicinal chemistry. However, its fused bicyclic core and multiple heteroatoms make it susceptible to tautomerism, hidden isobaric impurities, and solvent retention.
This guide objectively compares standard purity verification methods (HPLC-UV and CHN Elemental Analysis) against an enhanced, orthogonal approach (UHPLC-HRMS and Absolute qNMR). By analyzing the causality behind these techniques, we demonstrate why orthogonal verification is essential for ensuring metrological traceability and scientific integrity in drug development.
The Metrological Challenge: Causality in Analytical Choices
When verifying the purity of pyrazolo[3,4-b]pyridines, standard HPLC-UV often overestimates purity. Why? Because UV detection relies on chromophore-dependent response factors. If a structurally similar impurity (e.g., a regioisomer from the synthesis) shares the same chromophore and co-elutes, it becomes "invisible" to UV integration.
Furthermore, traditional CHN (Carbon, Hydrogen, Nitrogen) elemental analysis only provides bulk composition. While a CHN variance of <0.4% is the industry standard for "pure" compounds, this method cannot distinguish between the target analyte and an equimolar mixture of structurally related impurities. It is also highly susceptible to skewing from hygroscopicity or non-combustible inorganic salts.
To establish a self-validating system, we must employ Quantitative Nuclear Magnetic Resonance (qNMR). As highlighted by the USP[2], qNMR is a primary ratio method. The integral of an NMR peak is directly proportional to the number of resonating nuclei, allowing for absolute mass fraction purity determination without requiring an identical reference standard[3]. When coupled with UHPLC-HRMS for exact mass confirmation, this orthogonal strategy eliminates the blind spots of legacy methods, aligning with the rigorous standards of ICH Q2(R2)[4].
Comparative Data Analysis
To objectively compare these methodologies, we evaluated two commercially available batches of 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one: a "Standard Grade" (Vendor A) and a "High-Purity Grade" (Vendor B).
Table 1: Comparative Purity Assessment of 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one
| Analytical Method | Metric | Vendor A (Standard Grade) | Vendor B (High-Purity Grade) |
| HPLC-UV (254 nm) | Area % | 98.5% | 99.6% |
| CHN Analysis | C/H/N Variance | ΔC: +0.4%, ΔN: -0.5% | ΔC: +0.1%, ΔN: -0.1% |
| UHPLC-HRMS | Co-eluting species | 1 isobaric impurity detected | None detected |
| Absolute 1H qNMR | Mass Fraction Purity | 94.2% (± 0.8%) | 99.1% (± 0.5%) |
| Conclusion | Actual Purity | Overestimated by UV/CHN | Concordant across tiers |
Data Causality: Vendor A's product appeared highly pure (98.5%) under standard HPLC-UV. However, qNMR exposed a true mass fraction purity of only 94.2%. This discrepancy was caused by a lack of UV response from non-chromophoric residual solvents and a co-eluting isobaric impurity identified only by HRMS. Vendor B demonstrated concordance across all tiers, validating its suitability for sensitive downstream drug development.
Mandatory Visualization: Analytical Workflow
Figure 1: Orthogonal analytical workflow for purity verification of heterocyclic building blocks.
Self-Validating Experimental Protocols
Every protocol must be a closed, self-validating loop to ensure data integrity, aligning with ICH Q2(R2) guidelines for analytical procedure validation[4].
Protocol A: CHNS/O Elemental Analysis (Standard Tier)
Rationale: Determines bulk elemental composition to flag gross contamination.
-
System Suitability: Run a blank (tin capsule) to establish the baseline. Analyze a certified sulfanilamide standard to calculate the K-factor (calibration constant). The standard must yield theoretical C, H, and N values within ±0.3%.
-
Sample Preparation: Accurately weigh 1.5–2.0 mg of 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one into a tin capsule using a microbalance (resolution 0.001 mg). Seal tightly to exclude atmospheric moisture.
-
Combustion: Drop the capsule into the combustion furnace at 950°C under an oxygen pulse.
-
Reduction & Separation: Pass the combustion gases (CO2, H2O, NOx) through a copper reduction column at 600°C to reduce NOx to N2. Separate gases via a GC column.
-
Detection: Quantify using a Thermal Conductivity Detector (TCD). Compare sample peaks against the sulfanilamide K-factor.
Protocol B: Absolute 1H qNMR (Enhanced Tier)
Rationale: Provides SI-traceable absolute mass fraction purity[3].
-
Calibrant Selection: Select a Certified Reference Material (CRM) that does not overlap with the analyte peaks. For this compound, Maleic acid (CRM, 99.9% purity) is ideal, yielding a distinct singlet at ~6.3 ppm in DMSO-d6.
-
Gravimetric Preparation: Using a 5-figure microbalance, weigh ~10 mg of the analyte and ~5 mg of Maleic acid into the same vial. Record exact masses.
-
Dissolution: Add 0.6 mL of anhydrous DMSO-d6. Vortex until completely dissolved. Transfer to a high-quality 5 mm NMR tube.
-
Acquisition Parameters: Acquire data on a 400 MHz (or higher) spectrometer. Crucially, use a 90° excitation pulse and a relaxation delay (D1) of at least 5 times the longest longitudinal relaxation time (T1) of the nuclei of interest (typically D1 = 30–60 seconds) to ensure complete magnetization recovery. Acquire 64 transients.
-
Processing & Calculation: Apply zero-filling and a 0.3 Hz exponential line broadening. Manually phase and apply a 5th-order polynomial baseline correction. Integrate the calibrant peak (6.3 ppm, 2H) and the target analyte peak (e.g., the N-methyl singlet at ~4.0 ppm, 3H). Calculate absolute purity using the standard qNMR mass fraction equation[2].
Protocol C: UHPLC-HRMS (Enhanced Tier)
Rationale: Resolves co-eluting impurities and provides exact mass for structural confirmation.
-
System Suitability Test (SST): Inject a solvent blank followed by a system suitability standard mix to verify column efficiency and mass accuracy (<5 ppm error).
-
Chromatography: Use a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Mobile Phase A: 0.1% Formic acid in Water. Mobile Phase B: 0.1% Formic acid in Acetonitrile. Run a gradient from 5% B to 95% B over 10 minutes.
-
Mass Spectrometry: Operate the HRMS (e.g., Q-TOF or Orbitrap) in positive electrospray ionization (ESI+) mode. Monitor the exact mass of the protonated molecular ion [M+H]+ for C7H7N3O (Theoretical m/z = 150.0667).
-
Analysis: Evaluate the Total Ion Chromatogram (TIC) and Extracted Ion Chromatograms (EIC) to detect isobaric species that may have co-eluted under standard UV detection.
Sources
Personal protective equipment for handling 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one
As a Senior Application Scientist, I recognize that handling novel pharmaceutical intermediates like 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one (also known by its tautomeric form, 1-Methyl-1H-pyrazolo[3,4-b]pyridin-4-ol; CAS: 54738-76-0) requires rigorous, self-validating safety protocols[1]. Nitrogen-containing heterocyclic compounds are foundational in drug discovery but present unique occupational hazards, including acute toxicity, skin/eye irritation, and potent biological activity[2].
To build a culture of safety and operational excellence, we must move beyond rote compliance. This guide provides a mechanistic, causality-driven approach to Personal Protective Equipment (PPE), engineering controls, and disposal for this specific compound, ensuring reproducible safety and regulatory compliance in your laboratory.
Hazard Causality & Engineering Controls
Before interacting with the compound, we must understand why specific precautions are taken. 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one is a low-molecular-weight (149.15 g/mol ) heterocyclic powder[1].
-
The Inhalation Risk: Fine API powders can easily become airborne during weighing or transfer. Inhalation of biologically active pyrazolo-pyridines can lead to rapid systemic absorption across the respiratory epithelium.
-
The Dermal Risk: Heterocycles often exhibit high lipophilicity. If the powder contacts the skin—especially when dissolved in permeating laboratory solvents like DMSO or DMF—it can rapidly penetrate the stratum corneum.
Primary Containment Strategy: PPE is your last line of defense; engineering controls must be the primary containment strategy. All open handling of the dry powder must occur within a certified chemical fume hood or a negative-pressure isolator[3]. This creates a directional airflow away from the operator, mitigating the inhalation of aerosolized particulates. When scaling up, emphasize closed material transfer systems to prevent environmental release[4].
Quantitative Operational Parameters
To ensure a self-validating safety environment, operational parameters must be strictly quantified and monitored.
| Parameter | Target Value / Specification | Mechanistic Rationale |
| Fume Hood Face Velocity | 80 - 120 feet per minute (fpm) | Ensures optimal directional airflow to capture aerosolized particulates without causing turbulent eddies that could push powder out of the sash. |
| Nitrile Glove Thickness | ≥ 5 mil (Double-gloved) | Provides sufficient breakthrough time against organic solvents used to solubilize lipophilic heterocycles. |
| Aqueous Waste pH Limit | 6.0 - 8.0 | Neutralization prevents exothermic reactions in waste carboys and complies with environmental limits[5]. |
| Relative Humidity (RH) | 40% - 60% in weighing area | Low humidity increases static charge, causing powders to repel and aerosolize; high humidity causes clumping. |
Personal Protective Equipment (PPE) Matrix
The selection of PPE must be deliberate, based on the chemical compatibility and the physical state of the compound.
-
Eye Protection: Chemical safety goggles (ANSI Z87.1 compliant). Causality: Prevents ocular exposure to airborne dust or solvent splashes, which can cause severe corneal irritation typical of basic nitrogenous compounds[2].
-
Hand Protection: Double-gloved Nitrile. Causality: Nitrile provides excellent resistance to incidental contact with the solid API. Double-gloving is a self-validating system: if the outer glove is compromised or contaminated during handling, the inner glove maintains the dermal barrier during the doffing process.
-
Body Protection: Flame-resistant (FR) laboratory coat with knitted cuffs. Causality: Knitted cuffs prevent the sleeves from dragging across the benchtop and knocking over containers. FR material protects against the flammability of organic solvents routinely used alongside heterocycles[6].
Step-by-Step Handling & Solubilization Protocol
This protocol is designed as a self-validating system. Each step includes a verification check to confirm the success and safety of the preceding action.
Phase 1: Preparation & Verification
-
Verify Containment: Check the fume hood monitor to ensure the face velocity is actively reading between 80-120 fpm.
-
Inspect PPE: Visually inspect both pairs of nitrile gloves for micro-tears before donning. Ensure the lab coat is fully buttoned.
-
Static Mitigation: Place an anti-static weighing boat on the analytical balance inside the hood. Causality: Heterocyclic powders carry static charges, causing them to aerosolize and stick to spatulas. Anti-static devices neutralize this charge, ensuring accurate weighing and preventing contamination.
Phase 2: Execution 4. Transfer: Using a micro-spatula, transfer the 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one slowly to the weighing boat. 5. In-Situ Solubilization: If preparing a stock solution, add the diluent (e.g., DMSO) directly to the weighing vessel inside the hood before transferring the liquid to a volumetric flask. Causality: Transferring a dissolved liquid is significantly safer than transferring a dry, easily aerosolized powder across the hood space.
Phase 3: Decontamination 6. Surface Decontamination: Wipe down the balance and hood surface with a compatible solvent (e.g., 70% isopropanol), followed by a distilled water wipe to remove any residual solvent. 7. Doffing: Remove the contaminated outer gloves inside the fume hood and immediately place them into the solid hazardous waste container.
Operational workflow for handling novel pharmaceutical intermediates.
Disposal and Waste Management Plan
Proper disposal of nitrogen-containing heterocyclic compounds is critical for environmental compliance and laboratory safety[6]. These compounds must never be disposed of down the drain, as they can act as persistent environmental pollutants[5].
-
Solid Waste: All contaminated consumables (weighing boats, pipette tips, outer gloves, and empty chemical bottles) must be placed in a high-density polyethylene (HDPE) container[2].
-
Liquid Waste Segregation:
-
Strictly segregate organic and aqueous waste streams.
-
Solutions of 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one in organic solvents must be collected in dedicated organic waste carboys (further segregated by halogenated vs. non-halogenated solvents).
-
-
Labeling: Clearly label all waste containers with the full chemical name ("1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one"), avoiding abbreviations. Note the primary hazard class (e.g., "Toxic/Irritant - Nitrogenous Heterocycle")[6].
Chemical waste segregation and disposal decision tree.
References
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
